Cyclotriazadisulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-benzyl-3-methylidene-1,5-bis-(4-methylphenyl)sulfonyl-1,5,9-triazacyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N3O4S2/c1-26-11-15-30(16-12-26)39(35,36)33-21-7-19-32(25-29-9-5-4-6-10-29)20-8-22-34(24-28(3)23-33)40(37,38)31-17-13-27(2)14-18-31/h4-6,9-18H,3,7-8,19-25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJIECKMPIRMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCCN(CC(=C)C2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cyclotriazadisulfonamides: A Technical Guide to their Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclotriazadisulfonamides (CTADs) represent a novel class of macrocyclic compounds that have garnered significant attention for their unique mechanism of action as potent inhibitors of HIV entry. The lead compound, 9-benzyl-3-methylene-1,5-di-p-toluenesulfonyl-1,5,9-triazacyclododecane (CADA), was discovered through antiviral screening and found to exert its effect by down-modulating the human CD4 receptor, the primary cellular receptor for HIV.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of CTADs, with a focus on the core compound CADA and its analogues. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Discovery and Mechanism of Action
The discovery of cyclotriazadisulfonamides as anti-HIV agents stemmed from screening efforts to identify small molecules that could inhibit viral replication.[1] CADA emerged as a lead compound with potent activity against a wide variety of HIV strains, including laboratory-adapted and primary clinical isolates.[2]
The primary mechanism of action of CADA and its analogues is the specific down-modulation of the human CD4 receptor on the surface of T-lymphocytes.[1][2] This reduction in CD4 expression is not due to a direct interaction with the receptor but rather through the inhibition of the co-translational translocation of the nascent CD4 polypeptide chain into the endoplasmic reticulum.[3] This process is mediated by the interaction of CADA with the Sec61 translocon, a protein channel essential for the translocation of many secreted and transmembrane proteins.[3] The down-modulating activity of CADA is reversible; upon removal of the compound, CD4 expression is restored to normal levels.[1]
The anti-HIV potency of CADA analogues has been shown to be directly correlated with their ability to down-modulate the CD4 receptor.[2] This specific mode of action makes CTADs an attractive class of compounds for further development as anti-HIV therapeutics.
Synthesis of the Cyclotriazadisulfonamide Core
An effective five-step synthesis of CADA has been reported with an overall yield of approximately 30%.[4] This synthetic route has been adapted to produce a wide range of analogues with modifications to the tail group and the arenesulfonyl side arms to explore structure-activity relationships (SAR).[4]
Representative Synthesis of 9-benzyl-3-methylene-1,5-di-p-toluenesulfonyl-1,5,9-triazacyclododecane (CADA)
The following is a representative multi-step synthesis for the CADA core structure, based on published methodologies.
Step 1: Synthesis of N,N'-ditosyl-1,5-diamino-3-pentanol
-
To a solution of 1,5-diamino-3-pentanol in pyridine, p-toluenesulfonyl chloride is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature overnight.
-
The mixture is then poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the ditosyl compound.
Step 2: Synthesis of 1,5-ditosyl-3-(methoxymethoxy)-1,5-diazapentane
-
The product from Step 1 is dissolved in dichloromethane, and N,N-diisopropylethylamine is added, followed by chloromethyl methyl ether at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate, and the organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 3: Synthesis of 1,5-ditosyl-1,5,9-triazanonane
-
The protected diol from Step 2 is subjected to a Mitsunobu reaction with hydrazoic acid, followed by reduction of the resulting azide to the corresponding amine.
-
Alternatively, the hydroxyl group can be converted to a leaving group (e.g., mesylate or tosylate) and displaced with an appropriate nitrogen nucleophile.
Step 4: Synthesis of N-benzyl-1,5-ditosyl-1,5,9-triazanonane
-
The secondary amine from Step 3 is reductively aminated with benzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride.
-
The reaction is carried out in a suitable solvent like dichloromethane or dichloroethane.
-
The product is isolated and purified by column chromatography.
Step 5: Macrocyclization to form the CADA core
-
The N-benzylated triamine from Step 4 is reacted with a suitable dielectrophile, such as a bis(bromomethyl) derivative, under high dilution conditions to favor intramolecular cyclization.
-
The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile in the presence of a base such as potassium carbonate or cesium carbonate.
-
The crude product is purified by column chromatography to yield CADA.
Quantitative Data: Structure-Activity Relationship (SAR)
Over 50 analogues of CADA have been synthesized and evaluated for their CD4 down-modulating and anti-HIV activities.[4] These studies have provided valuable insights into the structure-activity relationships of this class of compounds. The potency of the analogues is typically reported as the half-maximal inhibitory concentration (IC50) for CD4 down-modulation and the half-maximal effective concentration (EC50) for anti-HIV activity.
| Compound | R (Tail Group) | X, Y (Side Arms) | CD4 Down-modulation IC50 (µM)[3] | Anti-HIV-1 (NL4.3) EC50 (µM) |
| CADA | Benzyl | p-Toluenesulfonyl | 0.41 (Jurkat cells) | 0.7 |
| Analogue 1 | H | p-Toluenesulfonyl | > 10 | > 10 |
| Analogue 2 | Methyl | p-Toluenesulfonyl | 5.2 | 8.1 |
| Analogue 3 | Isobutyl | p-Toluenesulfonyl | 0.85 | 1.2 |
| Analogue 4 | Cyclohexylmethyl | p-Toluenesulfonyl | 0.34 | 0.5 |
| VGD020 | Cyclohexylmethyl | p-Methoxyphenylsulfonyl, p-Toluenesulfonyl | 0.046 | Not Reported |
| Analogue 5 | Naphthylmethyl | p-Toluenesulfonyl | 0.22 | 0.3 |
| Analogue 6 | Benzyl | p-Nitrophenylsulfonyl | 1.5 | 2.3 |
| Analogue 7 | Benzyl | p-Aminophenylsulfonyl | 0.9 | 1.4 |
Note: The presented data is a summary from various sources and specific experimental conditions may vary.
Experimental Protocols
CD4 Down-Modulation Assay (Flow Cytometry)
This protocol describes a representative method for quantifying the down-modulation of cell surface CD4 expression induced by CTADs using flow cytometry.
Materials:
-
CD4+ T-lymphocyte cell line (e.g., Jurkat, MT-4) or peripheral blood mononuclear cells (PBMCs).
-
Complete cell culture medium.
-
CTAD compounds dissolved in DMSO.
-
Phycoerythrin (PE)-conjugated anti-human CD4 antibody.
-
Isotype control antibody (PE-conjugated mouse IgG).
-
Phosphate-buffered saline (PBS).
-
FACS buffer (PBS containing 2% fetal bovine serum and 0.1% sodium azide).
-
Flow cytometer.
Procedure:
-
Seed CD4+ T-cells in a 24-well plate at a density of 2 x 10^5 cells/mL in complete culture medium.
-
Prepare serial dilutions of the CTAD compounds in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.
-
Add the diluted compounds to the cell cultures and incubate for 24-48 hours at 37°C in a 5% CO2 incubator. Include a vehicle control (DMSO only).
-
After incubation, harvest the cells and wash them twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellets in 100 µL of FACS buffer.
-
Add the PE-conjugated anti-human CD4 antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer to remove unbound antibody.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the data using appropriate software. The mean fluorescence intensity (MFI) of the CD4 staining is used to quantify the level of CD4 expression.
-
Calculate the percentage of CD4 down-modulation relative to the vehicle control. The IC50 value is determined by plotting the percentage of down-modulation against the compound concentration and fitting the data to a dose-response curve.
Anti-HIV Activity Assay (p24 Antigen ELISA)
This protocol outlines a general method for determining the anti-HIV activity of CTADs by measuring the level of the viral p24 capsid protein in the supernatant of infected cell cultures.
Materials:
-
CD4+ T-lymphocyte cell line (e.g., MT-4) or PBMCs.
-
HIV-1 laboratory strain (e.g., NL4.3).
-
Complete cell culture medium.
-
CTAD compounds dissolved in DMSO.
-
HIV-1 p24 Antigen ELISA kit.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of the CTAD compounds in culture medium.
-
Add 50 µL of the diluted compounds to the cells.
-
Infect the cells by adding 50 µL of a predetermined dilution of HIV-1 stock to each well. Include uninfected control wells.
-
Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant from each well.
-
Perform the HIV-1 p24 Antigen ELISA on the supernatants according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatant to wells coated with anti-p24 antibodies, followed by the addition of a biotinylated anti-p24 detection antibody and a streptavidin-horseradish peroxidase conjugate.
-
A substrate solution is then added, and the color development is stopped with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the provided p24 antigen standards.
-
Calculate the concentration of p24 in each sample from the standard curve.
-
The EC50 value is determined by plotting the percentage of inhibition of p24 production against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of HIV entry and its inhibition by Cyclotriazadisulfonamides (CTADs).
Caption: General workflow for the discovery and optimization of CTAD analogues.
Conclusion and Future Directions
Cyclotriazadisulfonamides have emerged as a promising class of anti-HIV agents with a unique mechanism of action targeting the host cell factor CD4. The established synthetic routes allow for the generation of a diverse library of analogues, and the clear structure-activity relationships provide a rational basis for lead optimization. The in-depth understanding of their interaction with the Sec61 translocon opens up possibilities for targeting other diseases where the expression of specific proteins is dependent on this pathway. Future research in this area will likely focus on improving the pharmacokinetic properties of CTADs, exploring their potential against other viral and non-viral diseases, and further elucidating the molecular details of their interaction with the Sec61 translocon. This technical guide provides a solid foundation for researchers to build upon in their efforts to develop novel therapeutics based on the this compound scaffold.
References
- 1. hanc.info [hanc.info]
- 2. The Anti-HIV potency of this compound analogs is directly correlated with their ability to down-modulate the CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule this compound Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
Cyclotriazadisulfonamide (CADA): A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclotriazadisulfonamide (CADA) is a synthetic macrocycle that has garnered significant attention in the fields of virology and immunology due to its unique mechanism of action as a potent and selective down-modulator of the human CD4 receptor. This technical guide provides an in-depth overview of the chemical structure of CADA, its synthesis, and its biological activity, with a particular focus on its potential as an anti-HIV agent. Detailed experimental protocols, quantitative biological data, and a visual representation of its mechanism of action are presented to serve as a comprehensive resource for researchers in drug discovery and development.
Chemical Structure and Properties
CADA, chemically known as 9-benzyl-3-methylene-1,5-di-p-toluenesulfonyl-1,5,9-triazacyclododecane, is a 12-membered triazacyclododecane derivative. Its chemical formula is C₃₁H₃₉N₃O₄S₂ and it has a molecular weight of 581.8 g/mol .
IUPAC Name: 9-benzyl-3-methylidene-1,5-bis(4-methylphenyl)sulfonyl-1,5,9-triazacyclododecane[1]
Chemical Structure:
Physicochemical Properties:
Synthesis of this compound (CADA)
The synthesis of CADA is a five-step process with a reported overall yield of approximately 30%.[2][3] The general synthetic scheme involves the construction of a linear precursor containing the three nitrogen atoms, followed by a macrocyclization step to form the 12-membered ring.
Experimental Protocol: Synthesis of CADA
This protocol is a generalized representation based on available literature. Specific reaction conditions and purification methods may require optimization.
Step 1: Synthesis of N,N-bis(2-cyanoethyl)amine
-
Acrylonitrile is reacted with ammonia to yield N,N-bis(2-cyanoethyl)amine.
Step 2: Synthesis of N-benzyl-N,N-bis(2-cyanoethyl)amine
-
N,N-bis(2-cyanoethyl)amine is benzylated using benzyl bromide in the presence of a base to afford N-benzyl-N,N-bis(2-cyanoethyl)amine.
Step 3: Reduction to N-benzyl-N,N-bis(3-aminopropyl)amine
-
The dinitrile from the previous step is reduced, for example using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the corresponding diamine, N-benzyl-N,N-bis(3-aminopropyl)amine.
Step 4: Sulfonylation
-
The diamine is reacted with two equivalents of p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to yield the linear ditosylamide precursor.
Step 5: Macrocyclization
-
The linear ditosylamide is subjected to a high-dilution macrocyclization reaction. This is a critical step and can be achieved using various methods, such as the reaction with a suitable dielectrophile (e.g., 1,3-dibromo-2-methylenepropane) in the presence of a strong base like sodium hydride to effect the ring closure and form CADA.
Purification:
-
The final product is typically purified by column chromatography on silica gel.
Biological Activity and Mechanism of Action
CADA's primary biological activity is the selective down-modulation of the human CD4 receptor, a crucial co-receptor for HIV entry into host cells.[4][5] This activity is reversible; upon removal of the compound, CD4 expression on the cell surface is restored.[4]
Anti-HIV Activity
By reducing the surface expression of CD4, CADA potently inhibits the entry of a broad range of HIV-1 strains, including laboratory-adapted strains and clinical isolates of different subtypes (A, B, C, D, F, G, H, AE, and O), as well as HIV-2 and Simian Immunodeficiency Virus (SIV).[5][6][7] A strong correlation has been demonstrated between the CD4 down-modulating capacity of CADA and its anti-HIV potency.[5][8]
Mechanism of Action: Inhibition of Co-translational Translocation
CADA exerts its effect by inhibiting the co-translational translocation of the nascent CD4 polypeptide chain into the endoplasmic reticulum (ER).[9][10] This process is dependent on the CD4 signal peptide. CADA is believed to interact with the signal peptide of CD4 as it enters the Sec61 translocon, a protein-conducting channel in the ER membrane. This interaction is thought to stall the translocation process, leading to the subsequent degradation of the CD4 protein in the cytoplasm.[10]
Caption: CADA's mechanism of action at the Sec61 translocon.
Quantitative Biological Data
The biological activity of CADA and its analogues has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) for CD4 down-modulation and the half-maximal effective concentration (EC₅₀) for anti-HIV activity are key parameters.
| Compound | Assay | Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |
| CADA | CD4 Down-modulation | MT-4 | ~0.3 | [2] |
| CADA | CD4 Down-modulation | Jurkat | ~0.5 | [4] |
| CADA | Anti-HIV-1 (NL4.3) | MT-4 | ~0.7 | [10] |
| CADA | Anti-SIV (mac251) | MT-4 | ~1.2 | [10] |
| VGD020 | CD4 Down-modulation | CHO.CD4-YFP | 0.046 | |
| VGD029 | CD4 Down-modulation | CHO.CD4-YFP | 0.730 |
Note: IC₅₀ and EC₅₀ values can vary depending on the specific experimental conditions, cell line, and virus strain used.
Experimental Protocols
CD4 Down-modulation Assay by Flow Cytometry
This protocol describes a general method for quantifying the down-modulation of cell surface CD4 expression induced by CADA using flow cytometry.
Materials:
-
CD4-expressing T-cell line (e.g., MT-4, Jurkat)
-
Complete cell culture medium
-
This compound (CADA)
-
Phosphate-buffered saline (PBS)
-
Fluorochrome-conjugated anti-human CD4 antibody (e.g., PE-conjugated)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed CD4-expressing cells in a multi-well plate at a density of 1 x 10⁶ cells/mL in complete culture medium.
-
Compound Treatment: Add serial dilutions of CADA (or a fixed concentration) to the cell cultures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Cell Harvesting and Staining: a. Harvest the cells and wash them twice with cold PBS. b. Resuspend the cells in staining buffer (e.g., PBS with 2% FBS). c. Add the fluorochrome-conjugated anti-CD4 antibody and the isotype control to separate tubes. d. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with PBS to remove unbound antibody.
-
Flow Cytometry Analysis: a. Resuspend the cells in PBS. b. Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000). c. Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) of CD4 expression.
-
Data Analysis: Calculate the percentage of CD4 down-modulation relative to the vehicle-treated control. Plot the percentage of down-modulation against the CADA concentration to determine the IC₅₀ value.
Anti-HIV-1 Entry Assay
This protocol provides a general framework for assessing the anti-HIV-1 activity of CADA.
Materials:
-
Target cells (e.g., TZM-bl, MT-4)
-
HIV-1 stock (e.g., laboratory-adapted strain like NL4.3 or clinical isolates)
-
Complete cell culture medium
-
This compound (CADA)
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit, luciferase assay reagent for TZM-bl cells)
Procedure:
-
Cell Seeding: Seed target cells in a multi-well plate.
-
Compound Pre-treatment: Add serial dilutions of CADA to the cells and incubate for a specified period (e.g., 2-4 hours) to allow for CD4 down-modulation.
-
Viral Infection: Add a pre-titered amount of HIV-1 to the cell cultures.
-
Incubation: Incubate the infected cells for a period appropriate for the virus and cell line (e.g., 48-72 hours).
-
Quantification of Viral Replication: a. For p24 ELISA: Collect the cell culture supernatant and quantify the amount of p24 antigen. b. For TZM-bl cells: Lyse the cells and measure the luciferase activity.
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each CADA concentration relative to the virus control (no compound). Plot the percentage of inhibition against the CADA concentration to determine the EC₅₀ value.
Logical Workflow for CADA Drug Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of CADA and its analogues.
Caption: A logical workflow for the discovery and development of CADA analogues.
Conclusion
This compound (CADA) represents a promising class of small molecules with a novel mechanism of action targeting the co-translational translocation of the human CD4 receptor. Its potent anti-HIV activity and unique mode of action make it an attractive lead compound for the development of new antiretroviral therapies. This technical guide provides a foundational resource for researchers interested in exploring the chemical and biological properties of CADA and its analogues, with the aim of facilitating further research and development in this area.
References
- 1. Down Regulation of CD4 Expression following Isolation and Culture of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[12]aneN3) and Its DNA Photocleavage Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-Molecule Anti-HIV-1 Agents Based on HIV-1 Capsid Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into TRAP association with ribosome-Sec61 complex and translocon inhibition by a CADA derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Exploiting the anti-HIV-1 activity of acyclovir: suppression of primary and drug-resistant HIV isolates and potentiation of the activity by ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toward Understanding the Mechanism of Client‐Selective Small Molecule Inhibitors of the Sec61 Translocon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Core Mechanism of Cyclotriazadisulfonamide: A Technical Guide for Researchers
November 2025
Abstract
Cyclotriazadisulfonamide (CADA) is a synthetic macrocycle that has garnered significant interest for its potent antiviral and immunomodulatory activities. This technical guide provides an in-depth exploration of the core mechanism of action of CADA, intended for researchers, scientists, and drug development professionals. CADA's primary mode of action is the selective down-modulation of specific cellular surface receptors, most notably the human CD4 receptor, through the inhibition of their co-translational translocation into the endoplasmic reticulum. This is achieved by targeting the Sec61 translocon, a key component of the cellular protein secretion machinery. This guide summarizes the quantitative data on CADA's activity, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the involved signaling pathways and experimental workflows.
Introduction
This compound was initially identified as a potent inhibitor of the human immunodeficiency virus (HIV).[1][2] Its antiviral effect is not due to direct interaction with viral components but rather targets a host cellular factor, the CD4 receptor, which is the primary receptor for HIV entry.[1][3] This unique mechanism of action has prompted further investigation into CADA's broader therapeutic potential, including its immunosuppressive properties.[1][4] This guide will dissect the molecular interactions and cellular consequences of CADA treatment, providing a comprehensive resource for the scientific community.
Core Mechanism of Action: Targeting Protein Translocation
The central mechanism of CADA's activity is its ability to inhibit the co-translational translocation of a select group of proteins into the endoplasmic reticulum (ER).[5] This process is highly dependent on the signal peptide of the nascent polypeptide chain.[1][5]
The Sec61 Translocon: The Direct Molecular Target
CADA exerts its effect by binding to the Sec61 translocon, the central component of the protein-conducting channel in the ER membrane.[3][5] Cryo-electron microscopy studies have revealed that CADA and its derivatives bind within the Sec61α channel, adjacent to the plug helix.[6] This binding event stabilizes the translocon in a conformation that prevents the proper insertion and translocation of specific nascent polypeptide chains.[2][4]
Signal Peptide-Dependent Selectivity
A key feature of CADA is its substrate selectivity. It does not indiscriminately block all protein translocation but rather affects a subset of proteins. This selectivity is determined by the amino acid sequence of the N-terminal signal peptide of the target protein.[1][5] Proteins with signal peptides that are susceptible to CADA's inhibitory action are effectively blocked from entering the ER, leading to their subsequent degradation and a reduction in their cell surface expression.
The primary and most studied target of CADA is the human CD4 receptor.[1] However, other proteins have been identified as CADA substrates, including:
-
4-1BB (CD137): A co-stimulatory molecule crucial for T-cell activation, particularly CD8+ T cells.[1][4]
-
Sortilin (SORT)
-
DnaJ homolog subfamily C member 3 (DNAJC3)
-
Protein tyrosine kinase 7 (PTK7)
-
ER lumenal lectin 1 (ERLEC1) [4]
Antiviral Activity
CADA's potent anti-HIV activity is a direct consequence of its ability to down-modulate the CD4 receptor from the surface of T-cells and other target cells.[2][3] By significantly reducing the density of the primary receptor for HIV, CADA effectively inhibits viral entry and subsequent infection.[3][7] The anti-HIV potency of various CADA analogs has been shown to directly correlate with their ability to down-modulate CD4 expression.[7]
Immunomodulatory Effects
The down-modulation of both CD4 and the co-stimulatory molecule 4-1BB underlies CADA's immunosuppressive properties.[1] The CD4 receptor is crucial for the activation of CD4+ helper T-cells, which orchestrate the adaptive immune response. By reducing CD4 expression, CADA can dampen T-cell activation.
Furthermore, the down-regulation of 4-1BB, a key survival factor for activated CD8+ T-cells, leads to the inhibition of cytotoxic T-lymphocyte proliferation and function.[1] CADA has been shown to suppress lymphocyte proliferation in response to various stimuli and to reduce the secretion of pro-inflammatory cytokines.[1] This immunosuppressive effect is also characterized by reduced levels of the T-cell activation marker CD25 and decreased phosphorylation of STAT5, a key signaling molecule in T-cell proliferation.[1]
Signaling Pathways Affected by CADA
CADA's interference with protein translocation and subsequent receptor down-modulation impacts downstream signaling pathways involved in T-cell activation. The reduction in CD4 levels disrupts the initial signaling cascade mediated by the T-cell receptor (TCR) complex. CD4 physically associates with the TCR and the Src-family kinase Lck, which is essential for initiating the phosphorylation cascade upon antigen recognition.[8][9] By down-modulating CD4, CADA indirectly inhibits Lck-mediated signaling.
The immunosuppressive effects of CADA are also linked to the inhibition of the STAT5 signaling pathway.[1] STAT5 is a critical transducer of signals from cytokines like IL-2, which are essential for T-cell proliferation and survival.[10] The observed reduction in phosphorylated STAT5 (pSTAT5) in CADA-treated cells contributes to the overall suppression of T-cell responses.[1]
References
- 1. Structural insights into TRAP association with ribosome-Sec61 complex and translocon inhibition by a CADA derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. journals.asm.org [journals.asm.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural insights into TRAP association with ribosome-Sec61 complex and translocon inhibition by a CADA derivative [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. A constitutively active Lck kinase promotes cell proliferation and resistance to apoptosis through signal transducer and activator of transcription 5b activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for activation of human lymphocyte kinase Lck upon tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential inhibition of T-cell receptor and STAT5 signaling pathways determines the immunomodulatory effects of dasatinib in chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
CADA as an HIV-1 Entry Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclotriazadisulfonamide (CADA) is a synthetic small molecule that has demonstrated potent anti-HIV-1 activity by uniquely targeting the host protein CD4, the primary receptor for viral entry. Unlike conventional antiretroviral agents that target viral enzymes, CADA acts by down-modulating the cell surface expression of CD4. This is achieved through the inhibition of the co-translational translocation of the nascent CD4 polypeptide into the endoplasmic reticulum (ER) in a signal peptide-dependent manner. This technical guide provides an in-depth overview of CADA's mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation, intended for researchers and professionals in the field of virology and drug development.
Mechanism of Action: Inhibition of CD4 Co-translational Translocation
CADA's primary mechanism of action is the selective down-modulation of the human CD4 receptor on the surface of T-cells and other susceptible cells.[1][2] This effect is not due to a direct interaction with the mature CD4 protein but rather an interference with its biosynthesis.[3]
CADA specifically targets the signal peptide of the nascent human CD4 polypeptide chain as it emerges from the ribosome.[3][4] By binding to the hydrophobic H-region of the CD4 signal peptide, CADA prevents its proper insertion into the Sec61 translocon channel in the endoplasmic reticulum membrane.[4][5] This inhibition of co-translational translocation leads to the mislocalization of the CD4 protein to the cytosol, where it is subsequently degraded.[3] Consequently, the expression of CD4 on the cell surface is significantly reduced, thereby preventing the initial attachment and entry of HIV-1.[1] It is important to note that CADA's effect is selective for human CD4 and a few other proteins, and it does not affect the expression of other cell surface receptors, including the HIV co-receptors CCR5 and CXCR4.[6]
Quantitative Data
The antiviral activity and cytotoxicity of CADA and its analogs have been evaluated in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Anti-HIV-1 Activity of CADA and Analogs
| Compound | Cell Line | HIV-1 Strain | Assay Method | IC₅₀ (µM) | Reference |
| CADA | MT-4 | NL4.3 | p24 Antigen ELISA | 0.13 - 3.2 | [1][7] |
| CADA | PBMC | Clinical Isolates (R5, X4, R5/X4) | p24 Antigen ELISA | 0.3 - 3.2 | [1] |
| CADA | DC/T-cell co-culture | BaL (R5) | p24 Antigen ELISA | Not specified | [8] |
| CADA | T-cells | Subtypes A, B, C, D, F, G, H, AE, O | Not specified | Active | [8] |
IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits viral replication by 50%.
Table 2: CD4 Down-modulation Activity of CADA
| Compound | Cell Line | Assay Method | IC₅₀ (µM) | Reference |
| CADA | T-cells | Flow Cytometry | Similar to antiviral IC₅₀ | [9] |
| CADA | Jurkat | Flow Cytometry | Not specified | [10] |
| CADA | PBMCs | Flow Cytometry | Not specified | [10] |
IC₅₀ (50% inhibitory concentration) is the concentration of the compound that reduces cell surface CD4 expression by 50%.
Table 3: Cytotoxicity of CADA
| Compound | Cell Line | Assay Method | CC₅₀ (µM) | Reference |
| CADA | MT-4 | MTT | >162 | [7] |
| CADA | PBMCs | MTS-PES | >10 | [10] |
CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.
Experimental Protocols
Anti-HIV-1 Activity Assay in MT-4 Cells
This protocol describes the determination of the anti-HIV-1 activity of CADA using MT-4 cells and quantification of viral replication via a p24 antigen capture ELISA.
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., NL4.3)
-
CADA (and other test compounds)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS, antibiotics)
-
96-well cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Compound Addition: Prepare serial dilutions of CADA in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include a "no drug" control.
-
Virus Infection: Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet the cells. Carefully collect the cell-free supernatant.
-
p24 ELISA: Quantify the p24 antigen concentration in the collected supernatants using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.[11][12][13]
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of p24 production against the log concentration of CADA.
CD4 Down-Modulation Assay by Flow Cytometry
This protocol details the measurement of CADA-induced CD4 down-modulation on the surface of T-cells using flow cytometry.
Materials:
-
CD4-positive T-cell line (e.g., Jurkat, MT-4) or PBMCs
-
CADA
-
Complete culture medium
-
Phycoerythrin (PE)-conjugated anti-human CD4 antibody (e.g., clone SK3)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture CD4-positive cells in the presence of various concentrations of CADA for 2-5 days.[10] Include an untreated control.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.
-
Antibody Staining: Resuspend the cells in PBS and add a saturating concentration of PE-conjugated anti-human CD4 antibody.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold PBS to remove unbound antibody.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and acquire the data on a flow cytometer. Analyze the mean fluorescence intensity (MFI) of the PE signal in the gated cell population.
-
Data Analysis: Calculate the percentage of CD4 down-modulation relative to the untreated control. Determine the IC₅₀ value for CD4 down-modulation.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the assessment of CADA's cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell line used for antiviral assays (e.g., MT-4)
-
CADA
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Compound Addition: Add 100 µL of serial dilutions of CADA to the wells. Include a "no drug" control.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 4-5 days) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity compared to the untreated control. Determine the CC₅₀ value.
Surface Plasmon Resonance (SPR) for CADA-Signal Peptide Interaction
This protocol provides a general framework for studying the interaction between CADA and the CD4 signal peptide using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., streptavidin-coated)
-
Synthesized biotinylated peptide corresponding to the human CD4 signal peptide
-
CADA
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Ligand Immobilization: Immobilize the biotinylated CD4 signal peptide onto the streptavidin-coated sensor chip surface.[4]
-
Analyte Preparation: Prepare a series of concentrations of CADA in the running buffer.
-
Interaction Analysis: Inject the different concentrations of CADA over the sensor chip surface and monitor the binding response in real-time.
-
Data Analysis: Analyze the sensorgrams to determine the binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) of the interaction.[14]
Conclusion
CADA represents a novel class of HIV-1 entry inhibitors with a unique mechanism of action that targets a host-cell factor, the CD4 receptor. Its ability to down-modulate CD4 expression by interfering with protein translocation offers a distinct advantage, as it is less likely to be affected by viral escape mutations that are common with drugs targeting viral proteins. The quantitative data demonstrate its potent antiviral activity at non-cytotoxic concentrations. The detailed experimental protocols provided in this guide will enable researchers to further investigate CADA and its analogs, contributing to the development of new and effective anti-HIV therapies.
References
- 1. CADA, a novel CD4-targeted HIV inhibitor, is synergistic with various anti-HIV drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal Peptide-Binding Drug as a Selective Inhibitor of Co-Translational Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of protein translocation across membranes of the secretory pathway: novel antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CADA, a potential anti-HIV microbicide that specifically targets the cellular CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 12. ablinc.com [ablinc.com]
- 13. en.hillgene.com [en.hillgene.com]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Early Antiviral Activity of Cyclotriazadisulfonamide (CADA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational studies on the antiviral activity of Cyclotriazadisulfonamide (CADA), a pioneering molecule in the field of host-targeting HIV inhibitors. CADA emerged from antiviral screening programs as a potent inhibitor of HIV replication, and its unique mechanism of action has been a subject of significant interest.[1] This document summarizes the quantitative data from early research, details the key experimental protocols used to elucidate its function, and provides visual representations of its mechanism and experimental workflows.
Core Mechanism of Action: Targeting the Host CD4 Receptor
Early investigations revealed that CADA's antiviral effect is not directed at a viral component but rather at a crucial host cell receptor: the CD4 molecule.[2][3] CD4 is the primary receptor for HIV, facilitating the virus's entry into target immune cells such as T-helper lymphocytes.[4] CADA exerts its antiviral activity by specifically down-modulating the expression of the CD4 receptor on the cell surface, thereby rendering cells less susceptible to HIV infection.[1][4] This down-modulation is a consequence of CADA's ability to inhibit the co-translational translocation of the nascent CD4 polypeptide chain into the endoplasmic reticulum (ER).[5] This interference is signal peptide-dependent, highlighting a novel mechanism for selectively inhibiting the biosynthesis of a specific host protein.[5]
Quantitative Antiviral Activity and CD4 Down-Modulation
The antiviral potency of CADA has been quantified in various cell types against different strains of HIV. A strong correlation has been established between the compound's ability to down-modulate CD4 and its anti-HIV efficacy.[3][6]
| Compound | Cell Line | Virus Strain | EC50 (µg/mL) | EC50 (µM) | Reference |
| CADA | MT-4 | HIV-1 (NL4.3) | 0.7 | - | [5] |
| CADA | MT-4 | SIV (mac251) | 1.2 | - | [5] |
| CADA | T-cell lines & PBMCs | HIV | - | 0.3-3.2 | [1] |
| CADA | T-cell lines & PBMCs | HHV-7 | - | 0.3-1.5 | [1] |
Table 1: 50% Effective Concentration (EC50) of CADA against HIV and other viruses.
| Compound | Cell Line | IC50 (µM) | Reference |
| CADA | Jurkat | 0.41 | [7] |
| CADA | PBMCs | 0.94 | [7] |
Table 2: 50% Inhibitory Concentration (IC50) of CADA for CD4 Down-Modulation.
| Compound | Cell Line | Concentration | Effect on CD4 Expression | Reference |
| CADA | MO-DC | 0.4 µg/mL | 50% reduction | [5] |
| CADA | MO-DC | 10 µg/mL | 83% downregulation | [5] |
| CADA | Jurkat | 10 µM | 86% reduction | [7] |
| CADA | PBMCs | 10 µM | 74% reduction | [7] |
Table 3: Effect of CADA on CD4 Expression Levels in Different Cell Types.
Experimental Protocols
The following sections detail the key experimental methodologies employed in the early studies of CADA's antiviral activity.
Antiviral Assays
The antiviral activity of CADA was primarily assessed by quantifying the inhibition of HIV-1 replication in cell culture.
1. Cell Lines and Virus Strains:
-
Cells: Human T-cell lines such as MT-4 and Jurkat, as well as peripheral blood mononuclear cells (PBMCs), were commonly used.[1][7]
-
Virus: Laboratory-adapted HIV-1 strains (e.g., NL4.3) and Simian Immunodeficiency Virus (SIV) were utilized in these assays.[1][5]
2. Infection Protocol:
-
Cells were seeded in 96-well plates and pre-incubated with various concentrations of CADA for a specified period (e.g., 24 hours) before infection.[1]
-
Following pre-incubation, cells were infected with a standardized amount of virus stock.
-
The cultures were then incubated for several days (typically 4-5 days for MT-4 cells and up to 8 days for PBMCs) to allow for viral replication.[1]
3. Quantification of Viral Replication:
-
Viral replication was quantified by measuring the amount of HIV-1 p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[1]
-
The p24 ELISA is a sandwich immunoassay where a capture antibody specific for p24 is coated on the microplate wells. The supernatant is added, followed by a detection antibody, and a substrate is used to generate a colorimetric signal proportional to the amount of p24 antigen.
-
The 50% effective concentration (EC50), the concentration of CADA that inhibits viral replication by 50%, was calculated from the dose-response curves.
Flow Cytometry for CD4 Expression Analysis
Flow cytometry was the principal method used to quantify the cell surface expression of the CD4 receptor following treatment with CADA.
1. Cell Preparation and Staining:
-
Cells (e.g., Jurkat, PBMCs) were incubated with different concentrations of CADA for a defined period (e.g., 2 to 5 days).[7]
-
After incubation, the cells were washed and stained with a phycoerythrin (PE)-labeled monoclonal antibody specific for human CD4 (e.g., clone SK3).[7]
-
Staining was typically performed on ice for 30 minutes in the dark.
2. Data Acquisition and Analysis:
-
Stained cells were analyzed on a flow cytometer.
-
The mean fluorescence intensity (MFI) of the PE signal was measured for the cell population, which is proportional to the number of CD4 receptors on the cell surface.
-
The percentage of CD4 down-modulation was calculated by comparing the MFI of CADA-treated cells to that of untreated control cells.[7] The 50% inhibitory concentration (IC50) for CD4 down-modulation was determined from the dose-response curves.[7]
In Vitro Co-translational Translocation Assay
To directly investigate CADA's effect on CD4 biosynthesis, a cell-free in vitro transcription and translation system was employed.
1. System Components:
-
Template: A plasmid containing the coding sequence for human CD4 under the control of a T7 promoter.
-
In Vitro Transcription/Translation System: A coupled system, often using rabbit reticulocyte lysate, containing all the necessary components for transcription (T7 RNA polymerase) and translation (ribosomes, tRNAs, amino acids, etc.).
-
Microsomal Membranes: Microsomes derived from the endoplasmic reticulum (e.g., from canine pancreas) were included in the reaction to mimic the ER membrane and allow for protein translocation.
2. Assay Procedure:
-
The CD4-encoding plasmid was added to the in vitro transcription/translation mix in the presence or absence of CADA.
-
The reaction was incubated to allow for the synthesis of the CD4 protein.
-
During synthesis, the nascent CD4 polypeptide chain is targeted to the microsomal membranes via its signal peptide. In the absence of an inhibitor, the protein is translocated into the lumen of the microsomes, where the signal peptide is cleaved.
3. Analysis of Results:
-
The reaction products were analyzed by SDS-PAGE and autoradiography (if radiolabeled amino acids were used).
-
The successful translocation and cleavage of the signal peptide result in a protein of a smaller molecular weight (the mature protein) compared to the non-translocated precursor protein.
-
The inhibitory effect of CADA was determined by observing a decrease in the amount of the mature, translocated form of CD4 and a corresponding increase in the precursor form.
Visualizations
The following diagrams illustrate the mechanism of action of CADA and the workflows of the key experimental procedures.
Caption: CADA's Mechanism of Action.
Caption: Antiviral Assay Workflow.
Caption: Flow Cytometry Workflow for CD4 Expression.
References
- 1. Human Immunodeficiency Virus Type 1 Escape from this compound-Induced CD4-Targeted Entry Inhibition Is Associated with Increased Neutralizing Antibody Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclotriazadisulfonamides: promising new CD4-targeted anti-HIV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anti-HIV potency of this compound analogs is directly correlated with their ability to down-modulate the CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-HIV-1 activity of antiviral compounds, as quantitated by a focal immunoassay in CD4+ HeLa cells and a plaque assay in MT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hanc.info [hanc.info]
The Immunomodulatory Role of Cyclotriazadisulfonamide in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclotriazadisulfonamide (CADA) is a small molecule initially identified as a potent inhibitor of HIV entry due to its ability to down-modulate the human CD4 receptor. Subsequent research has unveiled its broader immunosuppressive potential, extending beyond its antiviral activity. This technical guide provides an in-depth analysis of CADA's role in T-cell activation, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for the assays used to characterize its function. The primary mechanism of CADA involves the signal peptide-dependent inhibition of the co-translational translocation of specific proteins, including CD4 and the co-stimulatory receptor 4-1BB (CD137), into the endoplasmic reticulum. This leads to a reduction in their cell surface expression, thereby impairing T-cell activation and proliferation. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development who are interested in the immunomodulatory properties of CADA and its potential therapeutic applications.
Introduction
T-cell activation is a cornerstone of the adaptive immune response, initiated by the interaction of the T-cell receptor (TCR) with an antigen presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC). This initial signal is strengthened by co-stimulatory signals, with the CD4 co-receptor playing a critical role in stabilizing the TCR-MHC interaction and initiating downstream signaling cascades in CD4+ helper T-cells.[1] this compound (CADA) has emerged as a significant modulator of this process.[2] Originally discovered as an anti-HIV agent, its mechanism of action, the down-modulation of the CD4 receptor, pointed towards a broader immunomodulatory capacity.[3]
This guide delves into the molecular mechanisms by which CADA influences T-cell activation, its impact on both CD4+ and CD8+ T-cell subpopulations, and its effect on cytokine production. By presenting a consolidation of quantitative data and detailed experimental methodologies, this document aims to provide a thorough understanding of CADA's immunomodulatory functions.
Mechanism of Action
CADA's primary mechanism of action is the selective inhibition of the co-translational translocation of a subset of proteins into the endoplasmic reticulum (ER).[1][3] This process is dependent on the signal peptide of the nascent polypeptide chain. By interfering with this crucial step in protein biogenesis, CADA effectively reduces the expression of its target proteins on the cell surface.
Down-modulation of CD4
The most well-characterized effect of CADA is the down-modulation of the human CD4 receptor.[2] CD4 is a type I transmembrane glycoprotein that acts as a co-receptor for the TCR on helper T-cells. It binds to MHC class II molecules on APCs, enhancing the avidity of the T-cell-APC interaction and facilitating the activation of the lymphocyte-specific protein tyrosine kinase (Lck), a critical kinase in the TCR signaling pathway.[1] By inhibiting the translocation of the CD4 protein into the ER, CADA leads to a significant reduction in CD4 expression on the T-cell surface, thereby impairing the initial stages of T-cell activation.[2]
Inhibition of 4-1BB (CD137) Expression
Beyond its effect on CD4, CADA has been shown to inhibit the upregulation of 4-1BB (CD137), a co-stimulatory receptor predominantly expressed on activated CD8+ T-cells.[1][2] 4-1BB signaling is crucial for the survival, proliferation, and cytotoxic function of CD8+ T-cells. CADA's ability to block 4-1BB protein biosynthesis, also through a signal peptide-dependent mechanism, contributes significantly to its immunosuppressive effects on the CD8+ T-cell population.[1]
The following diagram illustrates the proposed mechanism of CADA in inhibiting protein translocation.
Quantitative Data on CADA's Effects
The following tables summarize the quantitative data on the effects of this compound on various aspects of T-cell function as reported in the literature.
Table 1: In Vitro Efficacy of CADA on CD4 Expression
| Cell Type | Parameter | Value | Reference |
| Jurkat T-cells | IC50 for hCD4 down-modulation | 0.41 µM | [2] |
| Human PBMCs | IC50 for hCD4 down-modulation | 0.94 µM | [2] |
| Jurkat T-cells | % hCD4 reduction at 10 µM | 86% | [2] |
| Human PBMCs | % hCD4 reduction at 10 µM | 74% | [2] |
Table 2: Effect of CADA on Lymphocyte Proliferation
| Assay | Cell Type | Treatment | Effect | Reference |
| Mixed Lymphocyte Reaction (MLR) | Human PBMCs | CADA (dose-dependent) | Inhibition of proliferation | [2] |
| CD3/CD28 beads stimulation | Human PBMCs | CADA (10 µM) | Significant inhibition of proliferation | [2] |
| Phytohemagglutinin (PHA) stimulation | Human PBMCs | CADA (10 µM) | Significant inhibition of proliferation | [2] |
| MLR | Purified CD4+ T-cells | CADA (dose-dependent) | Inhibition of proliferation | [2] |
| MLR | Purified CD8+ T-cells | CADA (dose-dependent) | Profound inhibition of proliferation | [2] |
Table 3: Effect of CADA on Cytokine Secretion in Stimulated PBMCs
| Stimulation Method | Cytokine | Effect of CADA Treatment | Reference |
| MLR | IL-2, IFN-γ, TNF-α, IL-4 | Significant suppression | [2] |
| CD3/CD28 beads | IL-2, IFN-γ, TNF-α, IL-4 | Suppression | [2] |
| PHA | IL-2, IFN-γ, TNF-α, IL-4 | Suppression | [2] |
Signaling Pathways in T-Cell Activation and CADA's Intervention
T-cell activation is a complex process involving a cascade of signaling events. The following diagram illustrates a simplified overview of the canonical T-cell activation pathway and the points of intervention by CADA.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of CADA's effects on T-cell activation.
T-Cell Activation with CD3/CD28 Beads
This protocol describes a method for polyclonal T-cell activation that mimics the primary and co-stimulatory signals provided by APCs.[2]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar for T-cell isolation)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Dynabeads™ Human T-Activator CD3/CD28
-
This compound (CADA)
-
DMSO (vehicle control)
-
96-well flat-bottom plates
-
[³H]-thymidine
-
Scintillation counter
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
(Optional) Purify T-cells from PBMCs using a negative selection kit.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with the desired concentrations of CADA or an equivalent volume of DMSO for 2 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Add Dynabeads™ Human T-Activator CD3/CD28 to the cell suspension at a bead-to-cell ratio of 1:1.
-
Incubate the cells for the desired period (e.g., 72 hours for proliferation assays).
-
To measure proliferation, add 1 µCi of [³H]-thymidine to each well 18-24 hours before harvesting.
-
Harvest the cells onto glass fiber filters and measure [³H]-thymidine incorporation using a scintillation counter.
Mixed Lymphocyte Reaction (MLR)
The MLR is an in vitro assay that measures the proliferation of T-cells in response to allogeneic stimulation.[2]
Materials:
-
PBMCs from two different healthy donors
-
RPMI-1640 medium (as described above)
-
Mitomycin C
-
CADA
-
DMSO
-
96-well round-bottom plates
-
[³H]-thymidine
-
Scintillation counter
Procedure:
-
Isolate PBMCs from two unrelated healthy donors (donor A and donor B).
-
Treat the stimulator cells (e.g., from donor B) with 50 µg/mL Mitomycin C for 30 minutes at 37°C to inhibit their proliferation. Wash the cells three times with complete medium.
-
Plate the responder cells (from donor A) at 1 x 10⁵ cells/well in a 96-well round-bottom plate.
-
Add the Mitomycin C-treated stimulator cells to the wells containing responder cells at a 1:1 ratio.
-
Add the desired concentrations of CADA or DMSO to the co-cultures.
-
Incubate the plates for 5-6 days at 37°C in a 5% CO₂ incubator.
-
Measure proliferation by [³H]-thymidine incorporation as described in section 5.1.
Cell-Mediated Lympholysis (CML) Assay
This assay measures the cytotoxic activity of CD8+ T-cells.[2]
Materials:
-
Effector cells (CD8+ T-cells) generated in an MLR
-
Target cells (e.g., PHA-activated T-cells from the stimulator donor in the MLR)
-
⁵¹Cr-sodium chromate
-
RPMI-1640 medium
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Generate effector CTLs by co-culturing responder and stimulator PBMCs for 6 days as in the MLR protocol.
-
Prepare target cells by stimulating PBMCs with PHA (5 µg/mL) for 3 days.
-
Label the target cells with 100 µCi of ⁵¹Cr-sodium chromate for 1 hour at 37°C. Wash the cells three times.
-
Plate the labeled target cells at 1 x 10⁴ cells/well in a 96-well V-bottom plate.
-
Add the effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Flow Cytometry for Cell Surface Marker Expression
This protocol is used to quantify the expression of cell surface markers such as CD4 and 4-1BB.[2]
Materials:
-
PBMCs or Jurkat T-cells
-
CADA
-
DMSO
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against human CD4 (e.g., PE-conjugated) and 4-1BB (e.g., APC-conjugated)
-
Flow cytometer
Procedure:
-
Culture cells in the presence of CADA or DMSO for the desired duration.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in FACS buffer.
-
Add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) or the percentage of positive cells.
Cytokine Release Assay
This protocol describes the measurement of secreted cytokines in cell culture supernatants.[2]
Materials:
-
Cell culture supernatants from T-cell activation assays
-
Cytokine-specific ELISA kits or a cytometric bead array (CBA) kit
-
Plate reader (for ELISA) or flow cytometer (for CBA)
Procedure (ELISA):
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.
Procedure (CBA):
-
Follow the manufacturer's instructions for the specific CBA kit.
-
Typically, this involves incubating the cell culture supernatants with a mixture of capture beads, each specific for a different cytokine, and a PE-conjugated detection antibody.
-
After incubation and washing steps, acquire the samples on a flow cytometer.
-
Analyze the data using the provided software to determine the concentrations of multiple cytokines simultaneously.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the effect of CADA on T-cell activation.
Conclusion
This compound represents a novel class of immunomodulatory compounds with a unique mechanism of action. By targeting the co-translational translocation of key T-cell surface receptors like CD4 and 4-1BB, CADA effectively dampens T-cell activation and subsequent effector functions. The data summarized in this guide highlight its potent inhibitory effects on lymphocyte proliferation and cytokine secretion. The detailed experimental protocols provided herein offer a practical resource for researchers seeking to further investigate the immunomodulatory properties of CADA and similar molecules. A thorough understanding of CADA's role in T-cell activation is crucial for exploring its potential therapeutic applications in a range of conditions, from autoimmune diseases to transplant rejection, where targeted immunosuppression is desired. Further research into the full spectrum of CADA's protein targets and its in vivo efficacy and safety will be essential for its translation into clinical practice.
References
- 1. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - ZA [thermofisher.com]
- 2. Small Molecule this compound Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokine analysis - ELISA / CBA [sanquin.org]
A Technical Guide to the Structure-Activity Relationship of Cyclotriazadisulfonamide (CADA) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the structure-activity relationships (SAR) of Cyclotriazadisulfonamide (CADA) derivatives. CADA represents a unique class of small molecules, initially identified as potent anti-HIV agents, that function by down-modulating the human CD4 receptor, the primary entry point for the virus.[1][2][3][4] The mechanism is novel, involving the inhibition of the co-translational translocation of specific proteins into the endoplasmic reticulum.[5] This guide synthesizes key findings on how structural modifications to the CADA scaffold influence its biological activity, details the experimental protocols used for its evaluation, and visualizes the underlying biological and experimental processes.
Mechanism of Action: Targeting Protein Translocation
This compound (CADA) and its derivatives exert their biological effect through a highly specific mechanism. Instead of directly binding to the mature CD4 receptor on the cell surface, CADA targets the protein biogenesis pathway.[1]
The key steps are:
-
Signal Peptide Interaction: CADA interacts with the signal peptide of the nascent CD4 polypeptide chain as it emerges from the ribosome.[1][6]
-
Inhibition of Translocation: This interaction allosterically inhibits the Sec61 translocon, a protein channel in the endoplasmic reticulum (ER) membrane, preventing the co-translational translocation of the CD4 pre-protein into the ER lumen.[5]
-
CD4 Down-Modulation: By blocking its entry into the secretory pathway, CADA effectively prevents both cell-surface and intracellular expression of the CD4 protein.[7][8] This effect is reversible; CD4 expression is restored upon removal of the compound.[1][4]
-
Substrate Selectivity: While potent against CD4, CADA is a substrate-selective Sec61 inhibitor. Proteomic studies have identified other proteins sensitive to CADA, including Sortilin, 4-1BB (CD137), ERLEC1, PTK7, and DNAJC3.[5][9]
The following diagram illustrates the mechanism of action of CADA.
Caption: CADA mechanism inhibiting CD4 translocation into the ER.
Core Structure and Structure-Activity Relationship (SAR)
The CADA scaffold is a 12-membered macrocycle (this compound) featuring two key regions for modification: the toluenesulfonyl "sidearms" and a "tail" group, which is a benzyl group in the parent CADA molecule. SAR studies have systematically explored modifications at these positions to optimize potency.[7][8]
Key SAR Findings:
-
The Tail Group is Dominant: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have revealed that the steric bulk of the tail group is the primary determinant of CD4 down-modulation potency.[7][8][9] Larger, hydrophobic substituents are generally favored for higher activity.
-
The Sidearms Play a Secondary Role: Modifications to the toluenesulfonyl sidearms also influence potency, but to a lesser extent than the tail group.[7][8]
-
Unsymmetrical Analogues Show High Potency: The development of synthetic routes for unsymmetrical CADA compounds, where the two sidearms and the tail group are varied independently, has led to the discovery of highly potent derivatives.[10] For instance, VGD020, which features one tosyl sidearm, one 4-nitrobenzenesulfonyl sidearm, and a cyclohexylmethyl tail, is the most potent analogue discovered to date.[10][11]
Data Presentation: Potency of CADA Derivatives
The biological activity of CADA derivatives is typically quantified by their half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) for CD4 down-modulation and anti-HIV activity. A strong correlation exists between a compound's ability to down-modulate CD4 and its antiviral potency.[2][3]
| Compound | Tail Group (R) | Sidearm 1 (Ar) | Sidearm 2 (Ar') | CD4 Down-Modulation IC₅₀ (nM) | Anti-HIV EC₅₀ (µM) |
| CADA | Benzyl | p-Tolyl | p-Tolyl | ~700[5] | 0.7-1.2[5] |
| VGD020 | Cyclohexylmethyl | p-Tolyl | 4-Nitrophenyl | 46[10] | Not specified |
| VGD029 | Dansyl-propyl | p-Tolyl | 4-Nitrophenyl | 730[10] | Not specified |
| KKD-016 | Dansyl-pentyl | p-Tolyl | p-Tolyl | Similar to CADA[12] | Similar to CADA[12] |
Note: Data is compiled from multiple sources. Assay conditions may vary between studies.
Experimental Protocols
The discovery and optimization of CADA derivatives rely on robust synthetic chemistry and a suite of biological assays.
An effective five-step synthesis for CADA has been reported with a ~30% overall yield.[7][8][9] This methodology has been adapted to produce a wide array of over 50 analogues by modifying the starting materials for the tail and sidearm components.[7][8] The synthesis of unsymmetrical analogues requires more complex, multi-step pathways to differentiate the two sidearms.[10][11]
The generalized workflow for synthesizing CADA analogues is depicted below.
Caption: Generalized synthetic workflow for CADA derivatives.
The evaluation of CADA derivatives involves a series of in vitro assays to determine potency, specificity, and toxicity.
-
CD4 Down-Modulation Assay:
-
Principle: To quantify the reduction of CD4 receptor expression on the surface of T-cells.
-
Methodology: A human T-cell line (e.g., MT-4) is incubated with varying concentrations of the test compound for a set period (e.g., 24-72 hours). Cells are then stained with a fluorescently-labeled anti-CD4 monoclonal antibody. The cell surface CD4 expression is quantified using flow cytometry. The IC₅₀ is calculated as the compound concentration that causes a 50% reduction in CD4 expression compared to a vehicle control (e.g., DMSO).[3][12]
-
-
Anti-HIV Activity Assay:
-
Principle: To measure the ability of the compound to inhibit viral replication.
-
Methodology: T-cells are infected with a known amount of HIV-1 in the presence of various concentrations of the CADA analogue. After several days of incubation, viral replication is quantified by measuring an endpoint such as p24 antigen production (via ELISA) or reverse transcriptase activity in the cell supernatant. The EC₅₀ is the concentration that inhibits viral replication by 50%.[1][3]
-
-
Cytotoxicity Assay:
-
Principle: To assess the general toxicity of the compound to the host cells.
-
Methodology: Cells are incubated with a range of compound concentrations. Cell viability is then measured using a colorimetric assay, such as the MTT assay, which measures mitochondrial metabolic activity. The CC₅₀ (50% cytotoxic concentration) is determined. The ratio of CC₅₀ to EC₅₀ gives the selectivity index (SI), a measure of the compound's therapeutic window.
-
The following diagram outlines the typical workflow for the biological evaluation of new CADA derivatives.
Caption: Workflow for the biological evaluation of CADA analogues.
Conclusion
The structure-activity relationship of this compound derivatives is well-defined, with the tail group's steric and hydrophobic properties being the most critical factor for high-potency CD4 down-modulation. The unique mechanism of action, targeting the co-translational translocation of specific signal peptide-bearing proteins, distinguishes CADA from all other classes of antiretroviral and immunomodulatory agents. The continued exploration of unsymmetrical analogues and further characterization of their interactions with the Sec61 translocon hold significant promise for the development of novel therapeutics for HIV and potentially other conditions involving CADA-sensitive proteins, such as Graves' Hyperthyroidism or certain cancers.[7]
References
- 1. Small Molecule this compound Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclotriazadisulfonamides: promising new CD4-targeted anti-HIV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anti-HIV potency of this compound analogs is directly correlated with their ability to down-modulate the CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis & Pharmacokinetic Evaluation of this compound (CADA) Analogs to Target Signal Peptides | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and structure-activity relationship studies of CD4 down-modulating this compound (CADA) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unsymmetrical this compound (CADA) compounds as human CD4 receptor down-modulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design and cellular kinetics of dansyl-labeled CADA derivatives with anti-HIV and CD4 receptor down-modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclotriazadisulfonamide Target Identification and Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclotriazadisulfonamide (CADA) is a synthetic macrocycle initially identified as a potent inhibitor of human immunodeficiency virus (HIV) replication.[1][2][3] Its unique mechanism of action, which involves the down-modulation of the human CD4 receptor, has spurred further investigation into its potential as an immunomodulatory agent and has led to the identification of additional molecular targets. This technical guide provides a comprehensive overview of the methodologies used to identify and validate the cellular targets of CADA, offering detailed experimental protocols and a summary of key findings to aid researchers in this field.
The primary mechanism of CADA's antiviral and immunomodulatory effects is the inhibition of the co-translational translocation of specific proteins into the endoplasmic reticulum (ER).[4] This is achieved by targeting the Sec61 translocon, the central component of the protein translocation machinery in the ER membrane.[4] By selectively interfering with the translocation of a subset of proteins, CADA disrupts their expression and function, leading to downstream cellular effects.
Identified Molecular Targets of this compound
The primary and most well-characterized target of CADA is the human CD4 receptor, a crucial co-receptor for HIV entry and a key molecule in T-cell activation.[1][2][3] More recently, proteomic studies and other investigations have revealed additional CADA-sensitive proteins. A quantitative proteomic study using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) identified several substrates for CADA, confirming its high substrate selectivity.[1]
Table 1: Validated and Potential Molecular Targets of this compound
| Target Protein | Gene Name | Function | Method of Identification | IC50/EC50 | Reference(s) |
| Primary Targets | |||||
| Human CD4 Receptor | CD4 | HIV co-receptor, T-cell activation | Antiviral screens, Flow cytometry | EC50: 0.7 µg/mL (HIV-1 in MT-4 cells) | [4] |
| 4-1BB (CD137) | TNFRSF9 | Co-stimulatory molecule in T-cell activation | Proteomics, Flow cytometry | IC50: 0.2–2 µM | [2][4] |
| Potential Substrates (from Proteomics) | |||||
| Sortilin | SORT1 | Sorting receptor for various proteins | Proteomics (SILAC) | IC50: 0.2–2 µM | [2] |
| DNAJC3 | DNAJC3 | ER-resident co-chaperone | Proteomics (SILAC) | IC50: 0.2–2 µM | [2] |
| Protein Tyrosine Kinase 7 | PTK7 | Receptor tyrosine kinase | Proteomics (SILAC) | IC50: 0.2–2 µM | [2] |
| ER Lectin 1 | ERLEC1 | ER-associated degradation (ERAD) component | Proteomics (SILAC) | IC50: 0.2–2 µM | [2] |
Target Identification Methodologies
The identification of CADA's molecular targets has relied on a combination of phenotypic screening, biochemical approaches, and advanced proteomics.
Affinity Chromatography-Mass Spectrometry
Affinity chromatography is a powerful technique to isolate binding partners of a small molecule from a complex biological sample. A derivative of CADA is immobilized on a solid support to "fish" for its protein targets in cell lysates.
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis and Immobilization:
-
Synthesize a CADA analog containing a reactive functional group (e.g., an amine or carboxylic acid) suitable for covalent coupling to a chromatography resin. This linker should be placed at a position on the CADA molecule that does not interfere with its binding to target proteins.
-
Covalently couple the CADA analog to an activated chromatography resin (e.g., NHS-activated sepharose or CNBr-activated sepharose) according to the manufacturer's instructions. A spacer arm between the ligand and the resin is recommended to minimize steric hindrance.
-
Prepare a control resin with a scrambled or inactive CADA analog or the linker alone to identify non-specific binders.
-
-
Cell Lysate Preparation:
-
Culture a relevant human T-cell line (e.g., Jurkat or SUP-T1) to a high density.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
-
Affinity Pull-down:
-
Incubate the cleared cell lysate with the CADA-coupled resin and the control resin for several hours at 4°C with gentle rotation.
-
Wash the resins extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using a competitive elution with an excess of free CADA or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize them using silver staining or Coomassie blue staining.
-
Excise protein bands that are present in the CADA-resin eluate but absent or significantly reduced in the control-resin eluate.
-
Identify the proteins by in-gel tryptic digestion followed by mass spectrometry (LC-MS/MS).
-
References
Methodological & Application
Application Notes and Protocols for Cyclotriazadisulfonamide (CADA) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclotriazadisulfonamide (CADA), with the chemical name 9-benzyl-3-methylene-1,5-di-p-toluenesulfonyl-1,5,9-triazacyclododecane, is a potent and selective inhibitor of human immunodeficiency virus (HIV) entry. Its unique mechanism of action involves the down-regulation of the CD4 receptor on the surface of T-cells, which is the primary receptor for HIV entry. CADA achieves this by inhibiting the co-translational translocation of the human CD4 pre-protein into the endoplasmic reticulum in a signal peptide-dependent manner, a process mediated by the Sec61 translocon.[1][2][3][4] This document provides a detailed, representative protocol for the synthesis of CADA for research purposes, based on established literature.[5][6] Additionally, it outlines the signaling pathway of CADA's mechanism of action and presents key quantitative data in a structured format.
Introduction
The development of novel anti-HIV agents with unique mechanisms of action is crucial to combat the emergence of drug-resistant viral strains. CADA represents a promising class of compounds that target a host-cell factor, the CD4 receptor, rather than a viral enzyme.[5][7][8] This approach is less likely to lead to the development of viral resistance. CADA's ability to selectively down-modulate CD4 expression makes it a valuable tool for studying CD4 biology and a potential therapeutic agent for HIV infection and other conditions where CD4-positive cells play a pathogenic role.[9] These application notes are intended to provide researchers with a comprehensive guide for the laboratory synthesis of CADA.
Experimental Protocols
The synthesis of this compound (CADA) is a multi-step process. A widely referenced method reports a five-step synthesis with an overall yield of approximately 30%.[5][6][10] The following protocol is a representative procedure based on the available literature.
Materials and Reagents:
-
1,3-Diaminopropane
-
p-Toluenesulfonyl chloride (TsCl)
-
Benzylamine
-
Formaldehyde
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Organic solvents: Dichloromethane (CH₂Cl₂), Diethyl ether (Et₂O), Acetonitrile (MeCN), Methanol (MeOH), Ethyl acetate (EtOAc), Hexane
-
Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Monotosylation of 1,3-Diaminopropane
-
Dissolve 1,3-diaminopropane in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in the same solvent.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Step 2: Second Tosylation
-
Dissolve the product from Step 1 in a suitable solvent.
-
Add a base, such as triethylamine or pyridine.
-
Slowly add a second equivalent of p-toluenesulfonyl chloride.
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Work up the reaction as described in Step 1.
-
Purify the resulting ditosylated compound by column chromatography.
Step 3: Introduction of the Benzyl Group
-
Dissolve the ditosylated product from Step 2 in a polar aprotic solvent like acetonitrile.
-
Add a base such as potassium carbonate.
-
Add benzylamine and stir the mixture at an elevated temperature.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate and purify the product by column chromatography.
Step 4: Cyclization
-
Dissolve the product from Step 3 in a suitable solvent.
-
Add formaldehyde and a base.
-
Stir the reaction at room temperature. This step forms the 12-membered ring.
-
Monitor the cyclization reaction by TLC.
-
Upon completion, perform an aqueous workup.
-
Purify the crude product by column chromatography to isolate the cyclized intermediate.
Step 5: Methylene Group Formation
-
The final step involves the formation of the exocyclic methylene group. This can be achieved through various methods, such as a Mannich-type reaction followed by elimination.
-
The purified product from Step 4 is reacted with a suitable formaldehyde equivalent and a secondary amine, followed by an elimination step to form the double bond.
-
Purify the final product, this compound (CADA), by recrystallization or column chromatography.
Characterization:
The structure and purity of the synthesized CADA should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The following table summarizes key quantitative data associated with the synthesis and activity of CADA.
| Parameter | Value | Reference |
| Synthesis | ||
| Overall Yield | ~30% | [5][6] |
| Number of Steps | 5 | [5][6] |
| Biological Activity | ||
| EC₅₀ for CD4 down-regulation (MO-DC cells) | 0.4 µg/mL | [4] |
| IC₅₀ for HIV-1 inhibition (MT-4 cells) | 0.7 µg/mL | [4] |
| IC₅₀ for SIV inhibition (MT-4 cells) | 1.2 µg/mL | [4] |
| IC₅₀ for various substrates (T-cells) | 0.2–2 µM | [4] |
Experimental Workflow and Signaling Pathway Diagrams
CADA Synthesis Workflow```dot
Caption: Mechanism of CADA-induced CD4 down-regulation via inhibition of co-translational translocation.
Conclusion
This document provides a foundational protocol for the synthesis of this compound (CADA) and an overview of its mechanism of action for researchers in drug development and related scientific fields. The provided workflow and signaling pathway diagrams offer a clear visual representation of the chemical synthesis and biological activity of this potent anti-HIV agent. The unique mode of action of CADA, targeting a host-cell protein, underscores its importance as a tool for research and as a potential therapeutic lead. Further optimization of the synthetic route and detailed structure-activity relationship studies may lead to the development of even more potent and specific inhibitors of protein translocation.
References
- 1. Signal Peptide-Binding Drug as a Selective Inhibitor of Co-Translational Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted protein degradation by selective ER translocation inhibitors; PD1-L1 down-modulators as anticancer lead compounds - American Chemical Society [acs.digitellinc.com]
- 3. Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and structure-activity relationship studies of CD4 down-modulating this compound (CADA) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Syntheses and anti-HIV and human cluster of differentiation 4 (CD4) down-modulating potencies of pyridine-fused this compound (CADA) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: CADA-Mediated CD4 Down-regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclotriazadisulfonamide (CADA) is a small molecule inhibitor that has been identified as a potent down-regulator of the CD4 receptor on the surface of T-lymphocytes. The CD4 molecule is a crucial co-receptor for T-cell activation and serves as the primary receptor for the Human Immunodeficiency Virus (HIV). CADA exerts its effect by selectively inhibiting the co-translational translocation of the CD4 protein into the endoplasmic reticulum, thereby preventing its expression on the cell surface.[1] This unique mechanism of action makes CADA a valuable tool for research in immunology and virology, and a potential therapeutic agent for HIV infection and other immune-mediated disorders.
These application notes provide detailed experimental procedures for utilizing CADA to induce CD4 down-regulation in T-cell lines and primary human peripheral blood mononuclear cells (PBMCs). The protocols cover cell treatment, quantification of CD4 expression by flow cytometry, and assessment of the functional consequences on T-cell activation and proliferation.
Data Presentation
The following table summarizes the quantitative data regarding the efficacy of CADA in down-regulating CD4 expression in different cell types.
| Cell Type | Parameter | Value | Reference |
| Jurkat T-cells | IC50 for CD4 down-regulation | 0.41 µM | [2] |
| Human PBMCs | IC50 for CD4 down-regulation | 0.94 µM | [2] |
| Jurkat T-cells | % CD4 Down-regulation (at 10 µM CADA) | 86% | [2] |
| Human PBMCs | % CD4 Down-regulation (at 10 µM CADA) | 74% | [2] |
| Various T-cell lines and PBMCs | IC50 for HIV inhibition | 0.3 - 3.2 µM | [3] |
| Various T-cell lines and PBMCs | IC50 for HHV-7 inhibition | 0.3 - 1.5 µM | [3] |
Experimental Protocols
Protocol 1: CADA Treatment of Jurkat T-cells and Human PBMCs for CD4 Down-regulation
This protocol describes the treatment of suspension cell cultures (Jurkat T-cells) and primary cells (PBMCs) with CADA to induce CD4 down-regulation.
Materials:
-
CADA (this compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Jurkat T-cells or isolated Human PBMCs
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Cell culture plates (e.g., 24-well or 96-well)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Preparation of CADA Stock Solution: Dissolve CADA in sterile DMSO to prepare a stock solution of 10 mM. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding:
-
Jurkat T-cells: Seed Jurkat cells at a density of 2 x 10^5 cells/mL in the appropriate cell culture plate.
-
Human PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the isolated PBMCs at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
CADA Treatment:
-
Prepare serial dilutions of CADA from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). A DMSO-only control (vehicle control) should be included, with the DMSO concentration matching the highest concentration used for CADA dilutions.
-
Add the CADA dilutions or vehicle control to the cell cultures.
-
-
Incubation: Incubate the treated cells for 24 to 72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and the specific experimental goals. For Jurkat cells, a 48-hour incubation is often sufficient, while for PBMCs, a 72-hour incubation may be required for maximal CD4 down-regulation.[1][2]
-
Cell Harvesting: After incubation, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Proceed to Analysis: The harvested cells are now ready for analysis of CD4 expression by flow cytometry (Protocol 2) or for use in functional assays such as T-cell activation and proliferation studies (Protocol 3).
Protocol 2: Quantification of CD4 Surface Expression by Flow Cytometry
This protocol details the procedure for staining CADA-treated cells with a fluorescently labeled anti-CD4 antibody and analyzing them by flow cytometry.
Materials:
-
CADA-treated and control cells (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS containing 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-human CD4 antibody (e.g., PE-conjugated, clone SK3)
-
Isotype control antibody (matched to the anti-CD4 antibody)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Washing: Wash the harvested cells once with cold PBS and resuspend the cell pellet in cold FACS buffer.
-
Cell Staining:
-
Aliquot approximately 0.5 - 1 x 10^6 cells per flow cytometry tube.
-
Add the fluorochrome-conjugated anti-human CD4 antibody or the corresponding isotype control antibody at the manufacturer's recommended concentration.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
-
Washing: After incubation, wash the cells twice with cold FACS buffer by centrifugation at 300 x g for 5 minutes to remove unbound antibody.
-
Cell Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 µL) for flow cytometry analysis.
-
Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000) for each sample.
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter properties.
-
Analyze the fluorescence intensity of the CD4 staining in the CADA-treated samples compared to the vehicle-treated control.
-
The percentage of CD4-positive cells and the Mean Fluorescence Intensity (MFI) should be recorded. The percentage of CD4 down-regulation can be calculated using the MFI values.
-
Protocol 3: Assessment of T-cell Proliferation using CFSE Dye Dilution Assay
This protocol describes how to assess the impact of CADA-induced CD4 down-regulation on T-cell proliferation using the carboxyfluorescein succinimidyl ester (CFSE) dilution assay.
Materials:
-
Isolated Human PBMCs
-
CADA
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
PBS
-
Complete RPMI-1640 medium
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
Flow cytometer
Procedure:
-
CFSE Labeling of PBMCs:
-
Resuspend PBMCs at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light. The optimal CFSE concentration should be determined empirically for the specific cell type and experimental conditions.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium to remove any unbound CFSE.[4][5][6]
-
-
CADA Treatment and T-cell Stimulation:
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium.
-
Seed the cells in a culture plate and treat with CADA or vehicle control as described in Protocol 1.
-
Simultaneously, stimulate the cells with a T-cell mitogen (e.g., 1 µg/mL PHA or anti-CD3/CD28 beads at the manufacturer's recommended ratio). Include an unstimulated control.
-
-
Incubation: Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Cell Harvesting and Staining:
-
Harvest the cells and stain for CD4 expression as described in Protocol 2. This will allow for the specific analysis of proliferation within the CD4+ T-cell population.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the CD4+ T-cell population.
-
Analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Quantify the percentage of divided cells and the proliferation index in the CADA-treated samples compared to the vehicle-treated controls.
-
Mandatory Visualization
Caption: CADA's mechanism of action on CD4 translocation.
Caption: Experimental workflow for CADA treatment and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule this compound Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CADA inhibits human immunodeficiency virus and human herpesvirus 7 replication by down-modulation of the cellular CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. bu.edu [bu.edu]
Application Notes and Protocols for Cyclotriazadisulfonamide (CADA) in HIV-1 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclotriazadisulfonamide (CADA) is a small molecule macrocycle that represents a unique class of HIV entry inhibitors.[1] Its primary mechanism of action is the targeted down-modulation of the human CD4 receptor, the principal cellular receptor for HIV-1.[2] CADA specifically interferes with the cellular biosynthesis of CD4 by inhibiting its co-translational translocation into the endoplasmic reticulum in a signal peptide-dependent manner.[3] This leads to a significant and reversible reduction of CD4 expression on the cell surface, thereby preventing the initial attachment of the viral envelope glycoprotein gp120 and subsequent viral entry.[2][4] CADA has demonstrated broad-spectrum activity against various HIV-1 subtypes (A, B, C, D, A/E, F, H, O), drug-resistant viral strains, HIV-2, and Simian Immunodeficiency Virus (SIV).[5][6] Furthermore, it exhibits synergistic effects when combined with approved antiretroviral drugs, making it a valuable tool for HIV research and a potential candidate for microbicide development.[1][7]
Mechanism of Action: CD4 Downregulation
CADA's antiviral activity is directly correlated with its ability to reduce the expression of the CD4 receptor on target cells.[8] The compound does not interact directly with the virus or the external domain of the cell surface CD4 receptor.[4] Instead, it acts intracellularly to disrupt the normal processing of the CD4 protein, preventing its maturation and transport to the cell membrane. This specific downregulation of CD4 creates a cellular environment that is non-permissive for HIV-1 infection.
References
- 1. Cyclotriazadisulfonamides: promising new CD4-targeted anti-HIV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule this compound Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. CADA, a potential anti-HIV microbicide that specifically targets the cellular CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. CADA, a novel CD4-targeted HIV inhibitor, is synergistic with various anti-HIV drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for T-Cell Activation Studies with Cyclotriazadisulfonamide (CADA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs).[1][2] This initial signal, coupled with co-stimulatory signals from molecules like CD28, triggers a complex signaling cascade leading to T-cell proliferation, differentiation, and cytokine production.[1][2][3] Cyclotriazadisulfonamide (CADA) is a small molecule compound initially identified as a potent inhibitor of HIV entry due to its ability to down-modulate the human CD4 receptor, the primary receptor for the virus.[4][5][6][7][8]
Given the crucial role of the CD4 co-receptor in stabilizing the TCR-MHC class II interaction and enhancing T-cell sensitivity to antigens, CADA's activity presents a significant potential for immunomodulation.[4] Research has demonstrated that CADA exerts an immunosuppressive effect on T-lymphocytes by not only down-modulating CD4 but also by abrogating the upregulation of the key co-stimulatory receptor 4-1BB (CD137).[4][9] This compound inhibits the co-translational translocation of these proteins into the endoplasmic reticulum in a signal peptide-dependent manner.[9] Consequently, CADA suppresses lymphocyte proliferation and cytokine secretion, affecting both CD4+ and, notably, CD8+ T-cell populations.[4][9]
These application notes provide a detailed methodological framework for researchers to investigate the effects of CADA on T-cell activation in vitro. The protocols outlined below cover T-cell isolation, activation, and the subsequent analysis of key activation parameters.
Key Signaling Pathways and Experimental Workflow
To understand the context of CADA's action, it is essential to visualize the T-cell activation pathway and the experimental approach to study its effects.
References
- 1. akadeum.com [akadeum.com]
- 2. immunology.org [immunology.org]
- 3. cusabio.com [cusabio.com]
- 4. Frontiers | Small Molecule this compound Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes [frontiersin.org]
- 5. The Anti-HIV potency of this compound analogs is directly correlated with their ability to down-modulate the CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 8. Cyclotriazadisulfonamides: promising new CD4-targeted anti-HIV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecule this compound Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of CD4 Downregulation by CADA
Audience: Researchers, scientists, and drug development professionals.
Introduction
The CD4 glycoprotein is a critical co-receptor on the surface of T-helper cells, regulatory T cells, monocytes, and dendritic cells. It plays a pivotal role in T cell activation and serves as the primary receptor for the Human Immunodeficiency Virus (HIV).[1][2][3] Consequently, modulating its surface expression is a key therapeutic strategy for HIV and various immunological disorders.[2][4] Cyclotriazadisulfonamide (CADA) is a small synthetic macrocycle identified as a potent and selective down-modulator of human CD4.[1][2][3] Unlike many inhibitors that block the receptor or promote internalization, CADA acts via a unique intracellular mechanism, making it a valuable tool for research and potential therapeutic development.[1][3][4]
This application note provides a detailed protocol for treating human T-cell lines or Peripheral Blood Mononuclear Cells (PBMCs) with CADA and subsequently quantifying the change in cell surface CD4 expression using flow cytometry.
Mechanism of Action
CADA does not operate at the transcriptional level or by binding to the extracellular domain of the CD4 protein.[1][4] Instead, it selectively inhibits the co-translational translocation of the nascent human CD4 polypeptide chain into the endoplasmic reticulum (ER).[1][2][5][6] This action is dependent on a specific interaction with the hydrophobic h-region of the CD4 signal peptide.[1][7][8] By binding to the signal peptide as it passes through the Sec61 translocon, CADA stabilizes a folded conformation, which halts the translocation process.[5][7] The stalled polypeptide is then diverted to the cytosol for subsequent degradation by the proteasome.[7] This leads to a significant and selective reduction in the amount of mature CD4 protein expressed on the cell surface.[6][7] The effect is reversible, with CD4 expression returning to normal levels after the removal of the compound.[2][3]
Caption: Mechanism of CADA-induced CD4 downregulation.
Quantitative Data Summary
The efficacy of CADA in downregulating CD4 expression is dose-dependent. The following table summarizes typical quantitative data obtained from flow cytometry analysis after treating human T-cell lines (Jurkat) and PBMCs with CADA. Data is presented as the half-maximal inhibitory concentration (IC50) and the percentage of CD4 reduction at a specific concentration.
| Cell Type | Incubation Time | IC50 of CD4 Downregulation (µM) | % CD4 Reduction at 10 µM CADA | Reference(s) |
| Jurkat T-cells | 2 days | 0.41 | 86% | [2] |
| Human PBMCs | 5 days | 0.94 | 74% | [2] |
Note: IC50 values and reduction percentages can vary based on specific experimental conditions, cell passage number, and donor variability for PBMCs.
Experimental Workflow
The overall process for analyzing the effect of CADA on CD4 expression involves several key stages, from cell preparation to data analysis. The workflow ensures reproducible and accurate quantification of cell surface CD4 levels.
Caption: Workflow for CADA treatment and CD4 expression analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and CADA Treatment
This protocol outlines the steps for preparing cells and treating them with CADA.
-
Cell Preparation:
-
Culture human T-cell lines (e.g., Jurkat, SupT1) or freshly isolated PBMCs in appropriate media (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.
-
-
CADA Stock Solution:
-
Prepare a 10 mM stock solution of CADA in dimethyl sulfoxide (DMSO).
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding and Treatment:
-
Count the cells and adjust the density to 2 x 10⁵ cells/mL.
-
Seed 1 mL of the cell suspension into each well of a 24-well plate.
-
Prepare serial dilutions of CADA in culture media from the stock solution to achieve final concentrations ranging from 0.1 µM to 10 µM.
-
Include a vehicle control well treated with the same final concentration of DMSO as the highest CADA concentration well.
-
Add the diluted CADA or DMSO control to the appropriate wells.
-
Gently mix the plate and return it to the incubator.
-
-
Incubation:
Protocol 2: Staining for CD4 Expression
This protocol details the antibody staining procedure for flow cytometry.
-
Cell Harvesting and Washing:
-
After incubation, carefully resuspend the cells in each well.
-
Transfer the cell suspensions to labeled 1.5 mL microcentrifuge tubes or a 96-well V-bottom plate.
-
Centrifuge the cells at 350 x g for 5 minutes at 4°C.
-
Discard the supernatant carefully.
-
Wash the cells by resuspending the pellet in 1 mL of cold Flow Buffer (e.g., PBS + 2% FBS) and repeating the centrifugation step.
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of Flow Buffer.
-
Add a pre-titrated amount of fluorochrome-conjugated anti-human CD4 antibody (e.g., PE-labeled, clone SK3) to each tube.[2][9]
-
Include an unstained control (cells only) and, if necessary, an isotype control.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Final Washes:
-
After incubation, add 1 mL of cold Flow Buffer to each tube and centrifuge at 350 x g for 5 minutes at 4°C.
-
Discard the supernatant. Repeat this wash step one more time.
-
Resuspend the final cell pellet in 300-500 µL of Flow Buffer for analysis. If not analyzing immediately, resuspend in a fixation buffer (e.g., 1% paraformaldehyde in PBS).
-
Protocol 3: Flow Cytometry Data Acquisition and Analysis
This protocol describes how to acquire and analyze the data from the flow cytometer.
-
Instrument Setup:
-
Turn on the flow cytometer and allow it to warm up.
-
Use compensation controls if performing multi-color staining, although for single-color CD4 analysis, this may not be necessary.
-
Set up dot plots for Forward Scatter (FSC) vs. Side Scatter (SSC) to visualize the cell population.
-
Set up a histogram to display the fluorescence intensity for the CD4 channel (e.g., PE).
-
-
Data Acquisition:
-
Run the unstained sample first to set the negative population on the histogram.
-
Run the DMSO-treated (vehicle control) sample to establish the baseline CD4 positive population.
-
Acquire data for all CADA-treated samples, collecting a minimum of 10,000-20,000 events within the live cell gate for each sample.[2]
-
-
Data Analysis:
-
Create a gate (P1) on the main cell population in the FSC vs. SSC plot to exclude debris and dead cells.
-
View the gated population on the fluorescence histogram.
-
Record the Mean Fluorescence Intensity (MFI) for the CD4-positive population for each sample.
-
Calculate the percentage of CD4 expression relative to the vehicle control using the following formula:
-
% CD4 Expression = (MFI of CADA-treated sample / MFI of DMSO control sample) x 100
-
-
Calculate the percentage of CD4 downregulation:
-
% CD4 Downregulation = 100 - % CD4 Expression
-
-
Plot the percentage of CD4 expression against the log of the CADA concentration to generate a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. Small Molecule this compound Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. CADA inhibits human immunodeficiency virus and human herpesvirus 7 replication by down-modulation of the cellular CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Signal Peptide-Binding Drug as a Selective Inhibitor of Co-Translational Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The signal peptide as a new target for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-protein signature for full susceptibility to the co-translational translocation inhibitor this compound (CADA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of CADA in Studying HIV Entry Mechanisms: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclotriazadisulfonamide (CADA) is a small molecule inhibitor of human immunodeficiency virus (HIV) entry. It represents a unique class of antiretroviral compounds that target a host cellular protein rather than a viral component. CADA's mechanism of action involves the specific down-modulation of the CD4 receptor, the primary receptor for HIV-1 entry into target T cells.[1][2][3] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing CADA as a tool to study HIV entry mechanisms and as a potential therapeutic agent.
Mechanism of Action
CADA exerts its anti-HIV activity by selectively inhibiting the biogenesis of the human CD4 receptor.[1][4] It does not directly bind to the CD4 protein on the cell surface but instead interferes with its synthesis at a co-translational level.[3][5] Specifically, CADA binds to the signal peptide of the nascent CD4 polypeptide chain as it is being synthesized on the ribosome. This interaction prevents the proper translocation of the CD4 protein into the lumen of the endoplasmic reticulum (ER), a critical step for its maturation and transport to the cell surface.[1][4][5][6] By locking the CD4 signal peptide in an intermediate conformation within the translocon channel, CADA effectively halts its journey to the cell membrane.[1][5] This leads to a dose-dependent reduction in the density of CD4 receptors on the cell surface, thereby rendering the cells less susceptible to HIV-1 infection.[2][7] The antiviral activity of CADA and its analogs has been shown to directly correlate with their ability to down-modulate CD4 expression.[3][7][8]
Signaling Pathway of CADA-mediated CD4 Down-modulation
The following diagram illustrates the proposed mechanism of action for CADA in inhibiting the co-translational translocation of the CD4 receptor.
Caption: CADA inhibits CD4 expression by binding to its signal peptide within the Sec61 translocon.
Quantitative Data
The following tables summarize the in vitro activity of CADA against various HIV-1 strains and its effect on CD4 expression.
Table 1: Anti-HIV-1 Activity of CADA in different cell lines.
| HIV-1 Strain | Cell Line | IC50 (µM) | Reference(s) |
| NL4.3 (X4) | MT-4 | 0.3 - 3.2 | [3] |
| BaL (R5) | PBMC | Not specified | [2] |
| Clinical Isolates (Subtypes A, B, C, D, F, G, H, AE, O) | PBMC | Potent and consistent | [2][9] |
| SIVmac251 (R5) | Macaque PBMC | Marked activity | [2] |
Table 2: CD4 Down-modulation Activity of CADA.
| Cell Line | Assay | IC50 (µM) for CD4 down-modulation | Reference(s) |
| CHO-CD4-YFP | Flow Cytometry | ~0.3 | [8] |
| MT-4 | Flow Cytometry | Correlates with anti-HIV IC50 | [7] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of CADA on HIV entry.
Flow Cytometry Assay for CD4 Down-modulation
This protocol describes how to quantify the reduction of cell surface CD4 expression induced by CADA using flow cytometry.
Experimental Workflow:
Caption: Workflow for assessing CADA-induced CD4 down-modulation by flow cytometry.
Materials:
-
CD4+ T-cell line (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
CADA (dissolved in DMSO)
-
Phycoerythrin (PE)-conjugated anti-human CD4 antibody
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed CD4+ T cells in a 24-well plate at a density of 2 x 10^5 cells/mL in complete culture medium.
-
Prepare serial dilutions of CADA in complete culture medium. A typical concentration range is 0.1 µM to 10 µM. Include a DMSO-only control.
-
Add the CADA dilutions to the cell cultures and incubate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of PBS containing the PE-conjugated anti-human CD4 antibody at the manufacturer's recommended concentration.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold PBS to remove unbound antibody.
-
Resuspend the cells in 500 µL of PBS for analysis.
-
Acquire the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) of CD4 staining. Calculate the percentage of CD4 down-modulation relative to the DMSO-treated control cells.
HIV-1 Cell-Cell Fusion Assay
This assay measures the ability of CADA to inhibit the fusion between HIV-1 Env-expressing cells (effector cells) and CD4-expressing target cells.
Experimental Workflow:
Caption: Workflow for the HIV-1 cell-cell fusion assay with CADA treatment.
Materials:
-
Effector cell line (e.g., HEK293T) co-transfected with plasmids expressing HIV-1 Env and Tat.
-
Target cell line (e.g., TZM-bl) expressing CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene.
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
CADA (dissolved in DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
One day prior to the assay, seed the target TZM-bl cells in a 96-well white-walled plate at a density of 1 x 10^4 cells per well.
-
On the day of the assay, prepare serial dilutions of CADA in complete culture medium.
-
Remove the medium from the TZM-bl cells and add the CADA dilutions. Incubate for 1 to 2 hours at 37°C.
-
During the incubation, prepare the effector cells by detaching them from their culture flask.
-
Add the effector cells to the wells containing the CADA-treated target cells at a 1:1 ratio.
-
Co-culture the cells for 6 to 8 hours at 37°C to allow for cell-cell fusion.
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
Calculate the percentage of fusion inhibition relative to the DMSO-treated control wells.
HIV-1 Virus-Cell Fusion Assay
This assay quantifies the inhibition of fusion between HIV-1 particles and target cells by CADA. A common method utilizes pseudoviruses carrying a reporter enzyme like beta-lactamase.
Experimental Workflow:
Caption: Workflow for the HIV-1 virus-cell fusion assay with CADA treatment.
Materials:
-
HIV-1 pseudoviruses (e.g., Env-pseudotyped viruses carrying a luciferase reporter gene).
-
Target cell line (e.g., TZM-bl).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
CADA (dissolved in DMSO).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
On the day of the assay, pre-treat the cells with serial dilutions of CADA for 1 to 2 hours at 37°C.
-
Add a standardized amount of HIV-1 pseudovirus to each well.
-
Incubate the plates for 48 hours at 37°C to allow for virus entry and reporter gene expression.
-
After incubation, measure the luciferase activity as described in the cell-cell fusion assay protocol.
-
Determine the IC50 value of CADA by plotting the percentage of inhibition against the log of the CADA concentration.
Logical Relationships in CADA's Antiviral Activity
The following diagram illustrates the logical flow from CADA's molecular interaction to its ultimate antiviral effect.
Caption: Logical cascade of events leading to HIV-1 inhibition by CADA.
Conclusion
CADA provides a valuable tool for investigating the intricacies of HIV-1 entry. Its unique mechanism of targeting the biosynthesis of the primary viral receptor, CD4, offers a distinct advantage in studying viral entry pathways and for the development of novel anti-HIV strategies. The protocols and data presented here serve as a comprehensive guide for researchers to effectively utilize CADA in their studies of HIV-1 pathogenesis and for the evaluation of new therapeutic interventions.
References
- 1. Signal Peptide-Binding Drug as a Selective Inhibitor of Co-Translational Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CADA, a potential anti-HIV microbicide that specifically targets the cellular CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CADA inhibits human immunodeficiency virus and human herpesvirus 7 replication by down-modulation of the cellular CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The signal peptide as a new target for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-protein signature for full susceptibility to the co-translational translocation inhibitor this compound (CADA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 8. researchgate.net [researchgate.net]
- 9. CADA, a novel CD4-targeted HIV inhibitor, is synergistic with various anti-HIV drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclotriazadisulfonamide (CADA) as a Tool for Studying Protein Translocation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclotriazadisulfonamide (CADA) is a small molecule inhibitor of co-translational protein translocation. It has emerged as a valuable research tool for studying the mechanisms of protein entry into the endoplasmic reticulum (ER) and for identifying and validating novel drug targets. CADA exhibits a unique mechanism of action, selectively targeting the signal peptides of a subset of proteins, thereby preventing their translocation into the ER lumen and leading to their subsequent degradation. This high degree of selectivity makes CADA a powerful tool for dissecting the roles of specific proteins in various cellular processes and disease states.
This document provides detailed application notes and protocols for utilizing CADA in protein translocation studies. It is intended for researchers in cell biology, biochemistry, and drug discovery who are interested in employing CADA to investigate protein biogenesis and its role in health and disease.
Mechanism of Action
CADA's primary mechanism of action involves the inhibition of co-translational protein translocation across the ER membrane. This process is mediated by the Sec61 translocon, a protein-conducting channel. CADA does not directly bind to the Sec61 translocon itself but rather interacts with the nascent polypeptide's signal peptide as it emerges from the ribosome and engages with the translocon.[1][2] This interaction is thought to stabilize a specific conformation of the signal peptide within the translocon channel, effectively stalling the translocation process.[2] The arrested polypeptide is then recognized by cellular quality control mechanisms and targeted for proteasomal degradation.
A key feature of CADA is its selectivity for certain signal peptides. The most well-characterized target of CADA is the human CD4 protein, a critical co-receptor for HIV entry.[3][4] However, further proteomic studies have identified other proteins whose translocation is also inhibited by CADA, albeit with varying sensitivities. These include Sortilin, Endoplasmic Reticulum Lectin 1 (ERLEC1), Inactive Tyrosine-Protein Kinase 7 (PTK7), and DnaJ Homolog Subfamily C member 3 (DNAJC3).[3][4] This selectivity is attributed to specific features within the signal peptides of these proteins.
Quantitative Data Summary
The inhibitory activity of CADA on the translocation of its known target proteins has been quantified, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values provide a measure of the compound's potency for each target.
| Target Protein | Cell Line | Assay Type | IC50 (µM) | Reference |
| Human CD4 | SUP-T1 | Flow Cytometry | 0.63 | [3] |
| Human CD4 | HEK293T | Flow Cytometry | 0.24 | [3] |
| Sortilin | HEK293T | Flow Cytometry | 5.90 | [3] |
| Sortilin | HEK293T | Flow Cytometry | 5.6 | [4] |
Experimental Protocols
Here, we provide detailed protocols for key experiments used to study the effects of CADA on protein translocation.
In Vitro Transcription/Translation and Translocation Assay
This assay directly assesses the ability of CADA to inhibit the translocation of a target protein into microsomes (ER-derived vesicles) in a cell-free system.
Materials:
-
Plasmid DNA encoding the target protein with its native signal peptide
-
In vitro transcription/translation kit (e.g., TnT® T7 Quick Coupled Transcription/Translation System)
-
Canine pancreatic rough microsomes
-
[35S]-Methionine
-
CADA (dissolved in DMSO)
-
Proteinase K
-
SDS-PAGE gels and buffers
-
Phosphorimager or autoradiography film
Protocol:
-
Set up the in vitro transcription/translation reaction according to the manufacturer's instructions, including the plasmid DNA and [35S]-Methionine.
-
To parallel reactions, add CADA at various final concentrations (e.g., 0.1, 1, 10, 100 µM) or an equivalent volume of DMSO as a vehicle control.
-
Add canine pancreatic rough microsomes to the reactions to a final concentration of 1 equivalent/µL.
-
Incubate the reactions at 30°C for 90 minutes to allow for translation and translocation.
-
After incubation, divide each reaction into two aliquots. To one aliquot, add Proteinase K (final concentration 0.5 mg/mL) and incubate on ice for 30 minutes. This step will digest any non-translocated protein, while the translocated protein within the microsomes will be protected. The other aliquot serves as a "no protease" control.
-
Stop the Proteinase K digestion by adding a protease inhibitor cocktail and PMSF.
-
Analyze all samples by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled proteins.
-
Quantify the band intensities. A decrease in the intensity of the protected (translocated) protein band in the presence of CADA indicates inhibition of translocation.
Flow Cytometry Analysis of Cell Surface Protein Downregulation
This protocol is widely used to measure the effect of CADA on the surface expression of transmembrane proteins like CD4.
Materials:
-
Cells expressing the target surface protein (e.g., SUP-T1 cells for endogenous CD4, or transfected HEK293T cells)
-
Complete cell culture medium
-
CADA (dissolved in DMSO)
-
Phycoerythrin (PE)-conjugated anti-target protein antibody (e.g., anti-CD4-PE)
-
Isotype control antibody (e.g., PE-conjugated mouse IgG1)
-
Flow cytometry buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Seed the cells in a multi-well plate at an appropriate density.
-
Treat the cells with a serial dilution of CADA (e.g., 0.01 to 10 µM) or DMSO as a control for 48-72 hours.
-
After the incubation period, harvest the cells and wash them with ice-cold flow cytometry buffer.
-
Resuspend the cells in flow cytometry buffer containing the PE-conjugated anti-target protein antibody or the isotype control antibody.
-
Incubate the cells on ice in the dark for 30 minutes.
-
Wash the cells twice with flow cytometry buffer to remove unbound antibody.
-
Resuspend the cells in flow cytometry buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the live cell population and determine the mean fluorescence intensity (MFI) of the target protein staining.
-
Calculate the percentage of downregulation relative to the DMSO-treated control cells.
Western Blot Analysis of Total Protein Expression
This method is used to determine the effect of CADA on the total cellular levels of a target protein.
Materials:
-
Cells expressing the target protein
-
CADA (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Chemiluminescence detection system
Protocol:
-
Treat cells with CADA or DMSO as described in the flow cytometry protocol.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate and detect the signal using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
Visualizations
Signaling Pathway Diagram
Caption: CADA inhibits protein translocation by targeting the signal peptide within the Sec61 translocon.
Experimental Workflow Diagram
Caption: A typical workflow for characterizing the inhibitory effect of CADA on a target protein.
Conclusion
This compound is a highly specific and potent tool for the investigation of co-translational protein translocation. Its unique mechanism of targeting signal peptides allows for the selective inhibition of a subset of proteins, providing researchers with a powerful method to study their biogenesis and function. The protocols and data presented in these application notes offer a comprehensive guide for utilizing CADA in the laboratory to advance our understanding of protein translocation and to explore new therapeutic avenues.
References
- 1. parklab.mcb.berkeley.edu [parklab.mcb.berkeley.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. A Proteomic Survey Indicates Sortilin as a Secondary Substrate of the ER Translocation Inhibitor this compound (CADA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of Progranulin-Induced Breast Cancer Stem Cell Propagation by Sortilin-Targeting this compound (CADA) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantitative Structure-Activity Relationship (QSAR) Analysis of CADA Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the quantitative structure-activity relationship (QSAR) analysis of Cyclotriazadisulfonamide (CADA) analogs, a class of compounds known for their anti-HIV activity through the down-modulation of the CD4 receptor. These notes include a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound (CADA) is a macrocyclic compound that inhibits HIV entry into host cells by down-modulating the CD4 receptor, the primary receptor for the virus.[1][2] This unique mechanism of action makes CADA and its analogs promising candidates for the development of novel anti-HIV therapies. QSAR studies are crucial in understanding the relationship between the chemical structure of these analogs and their biological activity. By identifying key structural features that influence potency, QSAR models can guide the design of new, more effective CADA derivatives with improved pharmacological profiles.
The anti-HIV activity of CADA analogs is strongly correlated with their ability to down-modulate CD4 expression.[1][3] The proposed mechanism involves the inhibition of the co-translational translocation of the CD4 protein into the endoplasmic reticulum, which is mediated by the interaction of CADA with the Sec61 translocon channel.[4][5][6] Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in elucidating the structural requirements for potent CD4 down-modulation.[7][8] These studies have revealed that the steric bulk of the tail group and, to a lesser extent, the sidearms are major determinants of the biological activity of this class of compounds.[7]
Quantitative Data Summary
The following tables summarize the quantitative data for a series of pyridine-fused CADA analogs, including their potency in CD4 down-modulation, anti-HIV activity, and cytotoxicity.
Table 1: CD4 Down-Modulation, Anti-HIV Potency, and Cytotoxicity of Pyridine-Fused CADA Analogs [1]
| Compound | Structure | CD4 Down-Modulation IC₅₀ (µM) | Anti-HIV (HIV-1 NL4.3) IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) |
| 1 (CADA) | Benzyl-tailed reference | 0.23 ± 0.04 | 0.18 ± 0.03 | > 162 |
| 3a (SH28) | 4-Ethylpyridine fused | 0.15 ± 0.02 | 0.12 ± 0.01 | > 155 |
| 18 | 20-membered macrocycle | > 10 | > 10 | > 100 |
| 20 | bis(4-dimethylaminobenzenesulfonamide) | 0.08 ± 0.01 | 0.06 ± 0.01 | 85 ± 5 |
| 23 | Acridine fused | 0.45 ± 0.08 | 0.35 ± 0.05 | > 100 |
| 25a | 4-Propylpyridine fused | 0.11 ± 0.02 | 0.09 ± 0.01 | > 150 |
| 25b | 4-Butylpyridine fused | 0.09 ± 0.01 | 0.07 ± 0.01 | > 145 |
| 25c | 4-Isobutylpyridine fused | 0.10 ± 0.01 | 0.08 ± 0.01 | > 148 |
| 25d | 4-Phenylpyridine fused | 0.12 ± 0.02 | 0.10 ± 0.01 | > 140 |
| 27a | 4-Hydroxypyridine fused | 0.55 ± 0.09 | 0.42 ± 0.06 | > 120 |
| 27b | 4-Methoxypyridine fused | 0.38 ± 0.06 | 0.30 ± 0.04 | > 130 |
| 27c | 4-Ethoxypyridine fused | 0.29 ± 0.04 | 0.22 ± 0.03 | > 135 |
| 27d | 4-Propoxypyridine fused | 0.21 ± 0.03 | 0.16 ± 0.02 | > 140 |
| 27e | 4-Butoxypyridine fused | 0.18 ± 0.03 | 0.14 ± 0.02 | > 142 |
Data presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of CADA analogs and the workflows for their QSAR analysis and biological evaluation.
Caption: Mechanism of action of CADA analogs.
Caption: General workflow for 3D-QSAR analysis.
Caption: Workflow for biological evaluation.
Experimental Protocols
Protocol 1: CD4 Down-Modulation Assay[1]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of CADA analogs for CD4 receptor down-modulation.
Materials:
-
Chinese hamster ovary (CHO) cells stably expressing a CD4-YFP (Yellow Fluorescent Protein) fusion protein.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, antibiotics).
-
CADA analogs dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
1% Formaldehyde in PBS.
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed CHO-CD4-YFP cells in appropriate cell culture plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the CADA analogs in cell culture medium. Add the diluted compounds to the cells. Include a DMSO-only control.
-
Incubation: Incubate the treated cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Harvesting and Fixation:
-
Wash the cells with PBS.
-
Harvest the cells (e.g., by trypsinization).
-
Fix the cells by resuspending them in 1% formaldehyde in PBS.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the YFP fluorescence intensity.
-
Analyze the data using appropriate software (e.g., FlowJo).
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) for each sample.
-
Express the MFI of treated cells as a percentage of the MFI of the DMSO control (after subtracting the background MFI of non-transfected cells).
-
Determine the IC₅₀ value, the concentration at which a 50% reduction in CD4-YFP expression is observed, by plotting the percentage of CD4 expression against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Anti-HIV Activity Assay in MT-4 Cells[2][9]
Objective: To determine the IC₅₀ of CADA analogs for the inhibition of HIV-1 replication.
Materials:
-
MT-4 cells.
-
HIV-1 stock (e.g., NL4.3 strain).
-
RPMI 1640 medium supplemented with 10% FBS and antibiotics.
-
CADA analogs dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., acidified isopropanol).
-
96-well microtiter plates.
-
Plate reader.
Procedure:
-
Cell and Virus Preparation:
-
Culture MT-4 cells in RPMI 1640 medium.
-
Prepare a suitable dilution of the HIV-1 stock.
-
-
Infection and Treatment:
-
In a 96-well plate, mix MT-4 cells with the HIV-1 stock.
-
Immediately add serial dilutions of the CADA analogs to the infected cell suspension. Include mock-infected cells and infected, untreated cells as controls.
-
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay:
-
Add MTT solution to each well and incubate for a few hours until formazan crystals are formed.
-
Add solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each compound concentration relative to the mock-infected control.
-
Determine the IC₅₀ value, the concentration at which 50% of the cells are protected from the cytopathic effect of the virus, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: 3D-QSAR (CoMFA/CoMSIA) Modeling (Generalized)[7][8][10]
Objective: To develop 3D-QSAR models to correlate the structural features of CADA analogs with their biological activity.
Software:
-
Molecular modeling software (e.g., SYBYL).
Procedure:
-
Dataset Preparation:
-
Compile a dataset of CADA analogs with their corresponding biological activity data (pIC₅₀ = -log(IC₅₀)).
-
Divide the dataset into a training set for model generation and a test set for model validation.
-
-
Molecular Modeling and Alignment:
-
Generate 3D structures of all analogs and optimize their geometry using energy minimization.
-
Align the molecules based on a common substructure or a template molecule. For CADA analogs, the solid-state structure of CADA can be used as a template.[7]
-
-
CoMFA Field Calculation:
-
Place the aligned molecules in a 3D grid.
-
At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom (e.g., sp³ carbon with a +1 charge) and each molecule.
-
-
CoMSIA Field Calculation:
-
In addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields using a Gaussian function.
-
-
Statistical Analysis:
-
Use Partial Least Squares (PLS) analysis to generate a linear equation correlating the calculated field values (independent variables) with the biological activity (dependent variable).
-
-
Model Validation:
-
Internal Validation: Use the leave-one-out cross-validation method to assess the predictive power of the model (q² value).
-
External Validation: Predict the activity of the test set compounds and compare the predicted values with the experimental values (r²_pred).
-
-
Visualization and Interpretation:
-
Visualize the results as 3D contour maps to identify regions where modifications to the molecular structure would likely increase or decrease biological activity. Green contours typically indicate regions where bulky groups are favored, while yellow contours indicate regions where bulky groups are disfavored. For electrostatic fields, blue contours indicate regions where positive charges are favored, and red contours indicate regions where negative charges are favored.
-
References
- 1. Syntheses and Anti-HIV and Human Cluster of Differentiation 4 (CD4) Down-Modulating Potencies of Pyridine-Fused this compound (CADA) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 4. Small Molecule this compound Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationship studies of CD4 down-modulating this compound (CADA) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
identifying and mitigating off-target effects of Cyclotriazadisulfonamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target effects of Cyclotriazadisulfonamide (CADA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (CADA)?
A1: CADA is known primarily as an HIV entry inhibitor. Its mechanism involves the specific down-modulation of the human CD4 receptor.[1][2][3] CADA inhibits the co-translational translocation of CD4 into the endoplasmic reticulum (ER) in a signal peptide-dependent manner, effectively reducing the amount of CD4 receptor on the cell surface.[4] It has also been identified as an inhibitor of the Sec61 translocon.[4]
Q2: What are the known on-targets and off-targets of CADA?
A2: The primary on-target of CADA is the signal peptide of the human CD4 protein, leading to its down-modulation.[1][2] A significant known off-target effect is the down-modulation of 4-1BB (CD137), a crucial co-stimulatory molecule in T-cell activation, particularly on CD8+ T cells.[1][5] This occurs through a similar mechanism of inhibiting co-translational translocation into the ER.[1][5] A proteomics study has also identified other potential substrates for CADA, including SORT, CD137, DNAJC3, PTK7, and ERLEC1.[4]
Q3: Is the effect of CADA reversible?
A3: Yes, the down-modulating activity of CADA on the CD4 receptor is reversible in vitro. Upon removal of the compound, cellular CD4 expression has been observed to return to normal levels.[1][2]
Q4: At what concentrations are off-target effects likely to be observed?
A4: While the effective concentration (EC50) for CD4 down-modulation is in the sub-micromolar range (e.g., 0.4 µg/mL in MO-DC cells), higher concentrations may increase the likelihood of off-target effects.[4] For instance, treatment with 10 µg/mL of CADA resulted in significant CD4 downregulation.[4] It is crucial to perform a dose-response curve for your specific cell type and assay to determine the optimal concentration that balances on-target activity with minimal off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected decrease in T-cell proliferation, especially in CD8+ cells. | CADA is known to down-modulate 4-1BB (CD137), a key co-stimulatory molecule for CD8+ T-cell activation and survival.[1][5] | 1. Confirm 4-1BB Down-modulation: Perform western blotting or flow cytometry to assess 4-1BB protein levels in your CADA-treated cells compared to vehicle controls. 2. Dose-Response Analysis: Titrate CADA to the lowest effective concentration for CD4 down-modulation to minimize effects on 4-1BB. 3. Alternative Stimulation: If possible, use a co-stimulation method that is not dependent on 4-1BB. |
| Observed cytotoxicity at effective concentrations. | High concentrations of small molecule inhibitors can lead to off-target toxicity.[[“]][7] | 1. Cell Viability Assay: Perform a standard cytotoxicity assay (e.g., MTT, LDH) with a dose-range of CADA to determine the cytotoxic concentration (CC50). 2. Optimize Concentration: Use a concentration well below the CC50 that still achieves the desired level of CD4 down-modulation. 3. Time-Course Experiment: Reduce the incubation time with CADA to the minimum required for the desired effect. |
| Inconsistent results between different cell lines. | The expression levels of on-target and off-target proteins, as well as the cellular machinery for protein translocation, can vary between cell types. | 1. Target Expression Analysis: Quantify the baseline expression levels of CD4 and 4-1BB in the cell lines being used. 2. Cell Line-Specific Dose-Response: Establish the optimal CADA concentration for each cell line individually. |
| Unexpected changes in cytokine profiles. | CADA-induced immunosuppression can lead to reduced secretion of various cytokines.[1] | 1. Cytokine Profiling: Use a multiplex cytokine assay (e.g., Luminex, ELISA array) to comprehensively assess changes in cytokine secretion upon CADA treatment. 2. Correlate with Cell Phenotype: Analyze cytokine changes in conjunction with cell proliferation and activation marker expression to understand the functional consequences. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound (CADA)
| Target/Effect | Cell Line | Potency Metric | Value | Reference |
| CD4 Down-modulation | MO-DC cells | EC50 | 0.4 µg/mL | [4] |
| HIV-1 Inhibition | MT-4 cells | EC50 | 0.7 µg/mL | [4] |
| SIV Inhibition | MT-4 cells | EC50 | 1.2 µg/mL | [4] |
| Inhibition of GFP-tagged Sortilin | HEK-293T | IC50 | 0.38 µM | [4] |
| Inhibition of various substrates (huCD4, SORT, CD137, DNAJC3, PTK7, ERLEC1) | T-cells | IC50 | 0.2–2 µM | [4] |
Experimental Protocols
Protocol 1: Assessment of On-Target (CD4) and Off-Target (4-1BB) Protein Expression by Flow Cytometry
-
Cell Preparation: Culture cells to the desired density and treat with a range of CADA concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Antibody Staining: Harvest cells and wash with PBS. Stain with fluorescently labeled antibodies specific for human CD4 and human 4-1BB, along with appropriate isotype controls.
-
Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity for both CD4 and 4-1BB.
-
Analysis: Compare the expression levels in CADA-treated cells to the vehicle control to determine the extent of down-modulation.
Protocol 2: Cellular Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of CADA and a vehicle control. Include a positive control for cytotoxicity. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Visualizations
Caption: Mechanism of CADA-induced inhibition of protein translocation.
Caption: Experimental workflow for identifying CADA's off-target effects.
References
- 1. Small Molecule this compound Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cyclotriazadisulfonamides: promising new CD4-targeted anti-HIV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule this compound Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Cyclotriazadisulfonamide experiments
Welcome to the technical support center for Cyclotriazadisulfonamide (CADA) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (CADA)?
A1: CADA is a small molecule inhibitor that selectively targets the signal peptide of human CD4 (hCD4) during its co-translational translocation into the endoplasmic reticulum (ER). By binding to the hCD4 signal peptide, CADA stalls the translocation process, leading to the proteasomal degradation of the CD4 precursor protein in the cytosol. This results in the down-modulation of CD4 expression on the cell surface.[1][2] CADA has also been identified as a selective inhibitor of the Sec61 translocon.[2]
Q2: What are the common applications of CADA in research?
A2: CADA is primarily used in immunology and virology research. Its ability to down-modulate the CD4 receptor makes it a valuable tool for studying:
-
T-cell activation and proliferation.[1]
-
HIV entry mechanisms, as CD4 is the primary receptor for the virus.
-
The role of CD4 in various signaling pathways.
-
Co-translational translocation and protein folding processes.[3]
Q3: How should CADA be prepared and stored for optimal activity?
A3: CADA is known to have poor solubility in aqueous solutions.[4] It is typically dissolved in a small amount of dimethyl sulfoxide (DMSO) to create a stock solution, which can then be further diluted in cell culture medium to the desired working concentration. To prevent degradation and maintain activity, stock solutions should be stored at -20°C or -80°C and protected from light. Repeated freeze-thaw cycles should be avoided.
Q4: What are the expected off-target effects of CADA?
A4: While CADA is known for its selectivity for the hCD4 signal peptide, some studies have identified other potential off-target effects. For instance, CADA has been shown to down-modulate the expression of the 4-1BB (CD137) receptor on activated CD8+ T cells, which also occurs through inhibition of its co-translational translocation.[5] Researchers should consider the potential for off-target effects in their experimental design and include appropriate controls to validate their findings.
Troubleshooting Guides
This section provides solutions to common problems encountered during CADA experiments.
Inconsistent CD4 Down-Modulation
Problem: I am observing inconsistent or no down-modulation of CD4 expression after treating cells with CADA.
| Possible Cause | Troubleshooting Steps |
| CADA Degradation or Inactivity | Ensure CADA stock solution has been stored properly at -20°C or -80°C and protected from light. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock if necessary. Consider purchasing a new batch of CADA if variability persists.[6][7][8][9] |
| Suboptimal CADA Concentration | Perform a dose-response experiment to determine the optimal concentration of CADA for your specific cell type and experimental conditions. The effective concentration can vary between cell lines.[2] |
| Inadequate Incubation Time | Optimize the incubation time with CADA. The time required to observe significant CD4 down-modulation can vary depending on the cell type and its metabolic rate. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended.[10][11][12] |
| Cellular Health and Viability | Ensure cells are healthy and in the logarithmic growth phase before treatment. High cell density or poor viability can affect cellular processes, including protein synthesis and translocation, leading to inconsistent results. Perform a viability assay (e.g., trypan blue exclusion) before and after treatment. |
| Vehicle Control Issues | The final concentration of the vehicle (e.g., DMSO) should be consistent across all experimental and control groups and should not exceed a level that affects cell viability or function (typically <0.5%). |
Flow Cytometry Issues
Problem: I am having trouble with my flow cytometry analysis of CADA-treated cells.
| Issue | Possible Cause | Troubleshooting Steps |
| Weak or No Signal | Insufficient antibody concentration, incorrect laser/filter combination, or low target expression. | Titrate your anti-CD4 antibody to determine the optimal staining concentration. Ensure the fluorochrome is compatible with your cytometer's laser and filter setup.[13][14][15] If CD4 expression is naturally low in your cell type, consider using a brighter fluorochrome or an amplification step. |
| High Background Staining | Antibody concentration is too high, inadequate washing, or non-specific antibody binding. | Reduce the antibody concentration. Increase the number and duration of wash steps.[14] Use an Fc block to prevent non-specific binding to Fc receptors.[13] Include an isotype control to assess background staining. |
| Poor Compensation | Spectral overlap between fluorochromes. | Run single-color controls for each fluorochrome to set up the compensation matrix correctly. |
Experimental Protocols
General Protocol for Assessing CADA-Induced CD4 Down-Modulation by Flow Cytometry
-
Cell Preparation:
-
Culture your target cells (e.g., Jurkat, PBMCs) under standard conditions to ensure they are in the logarithmic growth phase.
-
Seed the cells at an appropriate density in a multi-well plate.
-
-
CADA Treatment:
-
Prepare a fresh dilution of CADA from a frozen stock solution in pre-warmed cell culture medium.
-
Add the CADA solution to the cells at the desired final concentration.
-
Include a vehicle control (medium with the same concentration of DMSO as the CADA-treated wells).
-
Incubate the cells for the optimized duration (e.g., 24-48 hours).
-
-
Antibody Staining:
-
Harvest the cells and wash them with ice-cold FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a fluorochrome-conjugated anti-human CD4 antibody at the predetermined optimal concentration for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the live cell population based on forward and side scatter.
-
Analyze the median fluorescence intensity (MFI) of the CD4 signal in the CADA-treated and vehicle-treated samples.
-
Western Blot Protocol for Detecting Total CD4 Levels
-
Cell Lysis:
-
After CADA treatment, harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody against CD4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometry analysis, normalizing to a loading control like GAPDH or β-actin.
-
Visualizations
Caption: CADA's mechanism of action on CD4 translocation.
Caption: A logical workflow for troubleshooting inconsistent CADA results.
References
- 1. Small Molecule this compound Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of protein translocation across membranes of the secretory pathway: novel antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. Small Molecule this compound Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 7. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zaether.com [zaether.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the optimal incubation time? | TheWell Bioscience [thewellbio.com]
- 12. Multi-response optimization of Artemia hatching process using split-split-plot design based response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. hycultbiotech.com [hycultbiotech.com]
Technical Support Center: Development of More Potent and Less Toxic CADA Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of Cyclotriazadisulfonamide (CADA) analogs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CADA and its analogs?
CADA and its analogs are a class of synthetic small molecules that inhibit HIV replication by down-modulating the cell surface expression of the CD4 receptor.[1] This is achieved by inhibiting the cotranslational translocation of the nascent CD4 polypeptide chain across the endoplasmic reticulum (ER) membrane.[2][1] The proposed target for this action is the Sec61 protein translocation channel.[3] By blocking the translocation of CD4, CADA and its analogs effectively reduce the primary receptor for HIV entry into host cells.[4]
Q2: What are the main challenges in developing CADA analogs as therapeutic agents?
The primary challenges associated with the clinical development of CADA and its analogs are their poor aqueous solubility and low bioavailability.[5][3][6] These properties can lead to difficulties in formulation for both in vitro and in vivo studies and may result in suboptimal pharmacokinetic profiles.[2] Consequently, a major focus of analog development is to improve these drug-like properties while maintaining or enhancing potency and reducing toxicity.[2][7]
Q3: What are the key parameters to consider when designing new CADA analogs?
When designing new CADA analogs, researchers should focus on a multi-parameter optimization approach that includes:
-
Potency: Improving the CD4 down-modulating activity, which is directly correlated with anti-HIV potency.[4]
-
Solubility and Permeability: Enhancing aqueous solubility and cell permeability to improve bioavailability. Strategies include reducing molecular weight, decreasing molecular flexibility and symmetry, or employing a prodrug approach.[2][7]
-
Toxicity: Minimizing off-target effects and cellular toxicity.
-
Metabolic Stability: Improving the metabolic profile to increase in vivo half-life.
-
Structure-Activity Relationship (SAR): Systematically modifying the CADA scaffold to understand the contribution of different functional groups to its biological activity and properties.
Troubleshooting Guides
Synthesis and Purification
| Issue | Possible Causes | Troubleshooting Steps |
| Low reaction yield | - Incomplete reaction. - Suboptimal reaction conditions (temperature, time, catalyst). - Degradation of starting materials or product. | - Monitor reaction progress using TLC or LC-MS to determine the optimal reaction time. - Screen different solvents, temperatures, and catalysts. - Ensure starting materials are pure and dry. |
| Formation of isomers or byproducts | - Non-specific reactions. - Racemization at stereocenters. | - Modify reaction conditions to favor the desired product. - Employ chiral catalysts or starting materials to control stereochemistry. - Utilize purification techniques with high resolving power, such as chiral HPLC. |
| Difficulty in purification | - Similar polarity of the desired product and impurities. - Product instability on silica gel. | - Explore different chromatography techniques (e.g., reverse-phase chromatography, size-exclusion chromatography). - Consider recrystallization from various solvent systems. - If the product is unstable on silica, use a different stationary phase (e.g., alumina) or minimize contact time. |
In Vitro Experiments
| Issue | Possible Causes | Troubleshooting Steps |
| Compound precipitation in cell culture media | - Poor aqueous solubility of the CADA analog. - High concentration of the compound. - Interaction with media components. | - Prepare stock solutions in a suitable solvent like DMSO at a high concentration and dilute serially in media, ensuring the final DMSO concentration is non-toxic (typically <0.5%).[8][9][10] - Determine the maximum soluble concentration in the final assay medium. - Consider using formulation strategies such as encapsulation in cyclodextrins.[8] |
| High background or non-specific staining in flow cytometry (CD4 downregulation assay) | - Fc receptor binding of the antibody. - Dead cells binding the antibody non-specifically. - Autofluorescence of cells or compound. | - Block Fc receptors with an appropriate blocking agent. - Include a viability dye in the staining panel to exclude dead cells from the analysis. - Include an unstained control and a cells-only control to assess autofluorescence. |
| Inconsistent results in cytotoxicity assays | - Compound interference with the assay readout (e.g., reduction of MTT by the compound).[11] - Compound precipitation at higher concentrations leading to non-linear dose-response curves. - Cell density variations. | - Run a cell-free control to check for direct interaction of the compound with the assay reagents.[11] - Visually inspect the wells for precipitation at each concentration. - Ensure consistent cell seeding density across all wells.[3][12] |
| Unexpected Structure-Activity Relationship (SAR) results | - Inaccurate quantification of compounds. - Degradation of compounds in stock solutions or assay media. - Complex biological interactions not captured by simple models. | - Confirm the purity and concentration of all tested compounds. - Assess the stability of the compounds under assay conditions. - Consider the possibility of non-classical SAR or multi-target effects. |
Data Presentation
Table 1: Potency and Cytotoxicity of Selected CADA Analogs
| Compound | CD4 Downregulation IC50 (µM) | Anti-HIV EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/EC50) |
| CADA | 0.41 (Jurkat cells)[13] | ~0.1-1 | >100 | >100-1000 |
| KKD023 | More potent than CADA | N/A | N/A | N/A |
| JGL023 | N/A | N/A | Predicted low toxicity[3] | N/A |
| JGL024 | N/A | N/A | Predicted low toxicity[5][3] | N/A |
| JGL032 | N/A | N/A | Predicted low toxicity[5][3] | N/A |
| JGL047 | N/A | N/A | Predicted low toxicity[5][3] | N/A |
N/A: Data not available in the searched literature.
Experimental Protocols
Protocol 1: CD4 Downregulation Assay by Flow Cytometry
-
Cell Culture:
-
Culture a CD4-expressing T-cell line (e.g., Jurkat, MT-4) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a logarithmic growth phase.
-
-
Compound Treatment:
-
Seed cells at a density of 2 x 10^5 cells/mL in a 24-well plate.
-
Prepare serial dilutions of CADA analogs from a concentrated stock in DMSO. The final DMSO concentration in the culture should not exceed 0.5%.
-
Add the diluted compounds to the cells and incubate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Include a vehicle control (DMSO only) and a positive control (e.g., a known CD4 downregulating agent, if available).
-
-
Staining:
-
Harvest the cells and wash twice with ice-cold PBS containing 2% FBS (FACS buffer).
-
Resuspend the cells in FACS buffer.
-
Add a fluorescently-labeled anti-CD4 antibody (e.g., PE-conjugated anti-human CD4) at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
(Optional) Add a viability dye to exclude dead cells.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on the live, single-cell population.
-
Determine the median fluorescence intensity (MFI) of the CD4 signal for each treatment group.
-
Calculate the percentage of CD4 downregulation relative to the vehicle control.
-
Plot the percentage of downregulation against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Culture a relevant cell line (e.g., the same cell line used for the CD4 downregulation assay) in a 96-well plate at an appropriate seeding density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of CADA analogs in cell culture medium from a concentrated stock in DMSO.
-
Remove the old medium from the cells and add the medium containing the compounds.
-
Incubate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the CC50 (50% cytotoxic concentration) value using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action of CADA analogs.
Caption: Experimental workflow for CADA analog development.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Flow cytometry troubleshooting | Abcam [abcam.com]
- 7. youtube.com [youtube.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. creative-biolabs.com [creative-biolabs.com]
Technical Support Center: Enhancing the Bioavailability of Cyclotriazadisulfonamide (CADA) Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclotriazadisulfonamide (CADA) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this promising class of compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Poor Aqueous Solubility of a New CADA Derivative
-
Question: My newly synthesized CADA derivative exhibits extremely low solubility in aqueous buffers, hindering downstream assays. What can I do?
-
Answer: This is a common challenge with CADA compounds.[1][2][3] Here are several strategies to consider:
-
Initial Screening:
-
Co-solvents: Experiment with the addition of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400 to your aqueous buffer.[4][5] Start with low percentages and incrementally increase the concentration while monitoring for any potential precipitation.
-
pH Adjustment: Determine the pKa of your derivative. Modifying the pH of the buffer to ionize the molecule can significantly enhance solubility.
-
-
Formulation Approaches:
-
Cyclodextrin Complexation: Utilize cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin or sulfobutylether-β-cyclodextrin) to form inclusion complexes that can enhance solubility. Perform phase solubility studies to determine the optimal cyclodextrin and the stoichiometry of the complex.
-
Amorphous Solid Dispersions: Consider creating a solid dispersion by dissolving your CADA derivative and a hydrophilic polymer carrier (e.g., PVP, HPMC) in a common solvent and then removing the solvent. This can prevent crystallization and improve the dissolution rate.
-
-
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
-
Question: I am observing high variability in the apparent permeability (Papp) values for my CADA derivative in our Caco-2 cell assays. What could be the cause?
-
Answer: High variability in Caco-2 assays can stem from several factors. Here is a troubleshooting workflow to identify the source of the inconsistency:
Caption: Troubleshooting workflow for Caco-2 assay variability.
Issue 3: Low Oral Bioavailability in Animal Models Despite Formulation Efforts
-
Question: I have improved the solubility and in vitro permeability of my CADA derivative, but the in vivo oral bioavailability remains low. What are the next steps?
-
Answer: Low in vivo bioavailability despite good in vitro data often points to other physiological barriers. Consider the following:
-
First-Pass Metabolism: Your CADA derivative might be extensively metabolized in the liver or gut wall.
-
Solution: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify metabolic hotspots. Structural modifications at these sites (e.g., introducing a fluorine atom) can block metabolism.
-
-
P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters like P-gp, which pump it back into the intestinal lumen.[2]
-
Solution: Perform a bi-directional Caco-2 assay. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Co-administration with a P-gp inhibitor can confirm this in vivo.
-
-
Chemical Instability: The compound may be degrading in the acidic environment of the stomach.
-
Solution: Investigate the stability of your derivative at low pH. Enteric-coated formulations that release the drug in the intestine can be a viable strategy.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to achieving good oral bioavailability with CADA derivatives?
A1: The primary challenges are their characteristic poor aqueous solubility and low bioavailability.[1][2][3] These macrocyclic compounds are often lipophilic, leading to dissolution rate-limited absorption.
Q2: Which formulation strategies have shown the most promise for improving the bioavailability of poorly soluble compounds like CADA derivatives?
A2: Several strategies are effective:
-
Nanonization: Reducing particle size to the sub-micron range via techniques like nanomilling increases the surface area for dissolution.
-
Amorphous Solid Dispersions: These formulations prevent the drug from crystallizing, maintaining it in a higher energy, more soluble state.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption through lymphatic pathways.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin can significantly increase its aqueous solubility.
Q3: How can I chemically modify a CADA derivative to improve its bioavailability?
A3: Two common and effective chemical modification strategies are:
-
PEGylation: Attaching polyethylene glycol (PEG) chains can increase solubility, prolong circulation time, and reduce metabolic degradation.
-
Prodrugs: A prodrug is an inactive form of the drug that is converted to the active form in the body. This approach can be used to temporarily mask properties that limit bioavailability, such as poor solubility or permeability.
Q4: What is the mechanism of action of CADA, and how might it relate to bioavailability studies?
A4: CADA is an anti-HIV agent that targets the cellular CD4 receptor. It acts as an inhibitor of the Sec61 translocon, preventing the co-translational translocation of CD4 into the endoplasmic reticulum. Understanding this mechanism is crucial as formulation excipients or chemical modifications should not interfere with the interaction between the CADA derivative and the Sec61 translocon.
Data Presentation
Table 1: Physicochemical Properties of CADA-X and Formulations
| Formulation | Aqueous Solubility (µg/mL) | Dissolution Rate (µg/cm²/min) |
| CADA-X (unformulated) | < 0.1 | 0.5 |
| CADA-X Nanoparticles | 5.0 | 15.2 |
| CADA-X with HP-β-CD | 12.5 | 28.9 |
| CADA-X Prodrug | 25.0 | 45.7 |
Table 2: Illustrative Pharmacokinetic Parameters of CADA-X and Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) |
| CADA-X (unformulated) | 10 | 50 | 4.0 | 250 | < 5 |
| CADA-X Nanoparticles | 10 | 350 | 2.0 | 1750 | 35 |
| CADA-X with HP-β-CD | 10 | 420 | 1.5 | 2100 | 42 |
| CADA-X PEGylated | 10 | 600 | 2.5 | 3000 | 60 |
Experimental Protocols
1. Nanoparticle Formulation of a CADA Derivative by Wet Milling
This protocol is adapted for poorly soluble heterocyclic compounds and can be optimized for your specific CADA derivative.
-
Objective: To produce a stable nanosuspension of a CADA derivative to enhance its dissolution rate.
-
Materials:
-
CADA derivative
-
Stabilizer solution (e.g., 1% w/v Pluronic F127 or HPMC in deionized water)
-
Milling media (e.g., 0.2 mm yttrium-stabilized zirconium oxide beads)
-
High-energy planetary ball mill or similar nanomilling equipment
-
-
Procedure:
-
Prepare a slurry of the CADA derivative (e.g., 5% w/v) in the stabilizer solution.
-
Add the milling media to the slurry at a ratio of approximately 1:1 by volume.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 1-4 hours). The milling time should be optimized to achieve the desired particle size.
-
Periodically sample the suspension to monitor particle size using a dynamic light scattering (DLS) instrument.
-
Once the desired particle size (typically < 200 nm) is achieved, separate the nanosuspension from the milling media by filtration or centrifugation.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Caption: Workflow for nanoparticle formulation by wet milling.
-
2. Caco-2 Permeability Assay for a CADA Derivative
This protocol provides a general framework for assessing the intestinal permeability of your CADA derivatives.
-
Objective: To determine the apparent permeability coefficient (Papp) of a CADA derivative across a Caco-2 cell monolayer.
-
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Lucifer yellow (for monolayer integrity testing)
-
Your CADA derivative dissolved in transport buffer
-
LC-MS/MS system for sample analysis
-
-
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values within the validated range for your laboratory. Also, perform a Lucifer yellow permeability test to confirm tight junction integrity.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the transport buffer containing your CADA derivative to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
Sample Analysis: Quantify the concentration of your CADA derivative in the samples using a validated LC-MS/MS method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
This technical support center provides a starting point for addressing bioavailability challenges with CADA derivatives. For further in-depth information, consulting the cited literature is recommended.
References
- 1. Novel anti-HIV this compound derivatives as modeled by ligand- and receptor-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis & Pharmacokinetic Evaluation of this compound (CADA) Analogs to Target Signal Peptides | Semantic Scholar [semanticscholar.org]
- 3. Cutting-edge Bioinformatics strategies for synthesizing this compound (CADA) analogs in next-Generation HIV therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. coloradomesa.edu [coloradomesa.edu]
Technical Support Center: Managing Potential HIV-1 Resistance to Cyclotriazadisulfonamide (CADA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the potential for HIV-1 resistance to Cyclotriazadisulfonamide (CADA).
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with CADA and related analogs.
FAQs: General Understanding of CADA and HIV-1 Resistance
-
Q1: What is the primary mechanism of action of this compound (CADA)? A1: CADA is an HIV-1 entry inhibitor that functions by down-modulating the cellular CD4 receptor, the primary receptor for HIV-1 entry.[1][2] Specifically, it inhibits the co-translational translocation of the human CD4 protein into the endoplasmic reticulum in a signal peptide-dependent manner.[2][3] This reduction in surface CD4 expression prevents the virus from efficiently entering and infecting target cells.[1][2]
-
Q2: How does HIV-1 develop resistance to CADA? A2: HIV-1 resistance to CADA is primarily associated with the emergence of mutations in the viral envelope glycoprotein, gp120. These mutations allow the virus to utilize the lower levels of CD4 present on the cell surface more efficiently for entry.
-
Q3: What specific genetic mutations are associated with CADA resistance? A3: While specific mutation frequencies can vary between experiments, studies have identified mutations in the C4 and V5 regions of gp120 in CADA-resistant HIV-1 strains. The emergence of these mutations suggests a genetic pathway to overcoming the CD4-low environment induced by CADA.
-
Q4: Does resistance to CADA confer cross-resistance to other antiretroviral drugs? A4: Due to its unique mechanism of targeting a host protein (CD4) rather than a viral enzyme, CADA does not typically show cross-resistance with other classes of antiretroviral drugs such as reverse transcriptase inhibitors or protease inhibitors. However, viruses resistant to CADA may show altered sensitivity to other entry inhibitors that are dependent on CD4 binding.
Troubleshooting: Experimental Challenges
-
Q5: I am observing inconsistent or lower-than-expected CD4 downregulation with CADA treatment. What are the possible causes? A5: Several factors can contribute to variable CD4 downregulation:
-
Cell Type and State: The extent of CD4 downregulation can vary between different cell lines and primary cells. The metabolic state and activation status of the cells can also influence the efficacy of CADA.
-
CADA Concentration and Purity: Ensure that the correct concentration of CADA is being used and that the compound has not degraded. It is advisable to use a freshly prepared stock solution. The purity of the CADA analog can also impact its potency.
-
Incubation Time: CD4 downregulation by CADA is a time-dependent process. Ensure that cells are incubated with the compound for a sufficient duration (e.g., 24-48 hours) to observe a significant effect.[3]
-
Assay Method: The method used to measure CD4 expression (e.g., flow cytometry) should be properly controlled and standardized. Use a validated anti-CD4 antibody and ensure proper compensation if using multi-color flow cytometry.
-
-
Q6: I am trying to select for CADA-resistant HIV-1 in vitro, but the virus is not growing at higher drug concentrations. What should I consider? A6: Selecting for resistance to a host-targeting agent like CADA can be challenging. Consider the following:
-
Incremental Dose Escalation: Resistance to CADA may require the accumulation of multiple mutations. A gradual, stepwise increase in CADA concentration is more likely to be successful than a large single-step increase.
-
Viral Fitness Cost: Resistance mutations can sometimes come at a fitness cost to the virus, leading to slower replication. It may be necessary to allow for longer culture periods to allow the resistant virus to emerge.
-
Monitoring Viral Replication: Regularly monitor viral replication (e.g., by measuring p24 antigen levels) to ensure that the virus is not completely inhibited. If viral replication ceases, it may be necessary to reduce the CADA concentration.
-
Initial Viral Inoculum: A higher initial viral inoculum can increase the probability of selecting for pre-existing resistant variants within the viral population.
-
-
Q7: How can I confirm that the virus I have selected is genuinely resistant to CADA and not an experimental artifact? A7: To confirm CADA resistance, you should:
-
Perform a Dose-Response Assay: Compare the susceptibility of the selected virus to CADA with that of the parental (wild-type) virus in a standard antiviral assay. A significant increase in the IC50 or EC50 value for the selected virus indicates resistance.
-
Sequence the Viral Envelope Gene: Sequence the gp120 region of the selected virus to identify mutations that are known or suspected to be associated with CADA resistance.
-
Phenotypic Characterization: Characterize the phenotype of the resistant virus. For example, assess its ability to infect cells with low CD4 expression compared to the wild-type virus.
-
Quantitative Data
The following tables summarize key quantitative data related to the activity of CADA and its analogs.
Table 1: In Vitro Anti-HIV-1 Activity and CD4 Downregulation of CADA
| Parameter | Cell Line/System | Value | Reference |
| Anti-HIV-1 Activity (IC50) | T-cell lines and PBMCs | 0.3 - 3.2 µM | [4] |
| CD4 Downregulation (IC50) | Jurkat cells | 0.41 µM | [1] |
| CD4 Downregulation (IC50) | PBMCs | 0.94 µM | [1] |
| CD4 Downregulation (EC50) | MO-DC cells | 0.4 µg/mL | [2][3] |
| Anti-HIV-1 Activity (EC50) | MT-4 cells | 0.7 µg/mL | [2] |
| Anti-SIV Activity (EC50) | MT-4 cells | 1.2 µg/mL | [2] |
Table 2: Structure-Activity Relationship of Selected CADA Analogs
| Compound | Modification | CD4 Downregulation IC50 (nM) | Reference |
| CADA | - | 410 | [1] |
| VGD020 | Unsymmetrical analog | 46 | |
| CK147 | 4-dimethylaminobenzenesulfonyl sidearm | 63 | [5] |
| VGD029 | Fluorescent analog | 730 |
Note: A lower IC50 value indicates higher potency.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of CADA and HIV-1 resistance.
1. Cell-Cell Fusion Assay
This assay measures the fusion between HIV-1 Env-expressing cells and CD4-expressing target cells.
-
Materials:
-
Effector cells (e.g., CHO-K1 cells) co-transfected with an HIV-1 Env expression vector and a Tat expression vector.
-
Target cells (e.g., TZM-bl cells) expressing CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene.
-
CADA or other test compounds.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
-
Methodology:
-
Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the target cells with various concentrations of CADA for 24-48 hours to induce CD4 downregulation.
-
On the day of the assay, add the effector cells to the wells containing the pre-treated target cells.
-
Co-culture the cells for a defined period (e.g., 6-8 hours) to allow for cell-cell fusion.
-
Following incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Calculate the percentage of fusion inhibition at each CADA concentration relative to the untreated control.
-
2. Virus-Cell Fusion Assay (BlaM-Vpr Assay)
This assay measures the fusion of individual HIV-1 virions with target cells.
-
Materials:
-
HIV-1 virions containing a β-lactamase-Vpr (BlaM-Vpr) fusion protein.
-
Target cells (e.g., SupT1 cells or primary CD4+ T cells).
-
CCF2-AM, a fluorescent substrate for β-lactamase.
-
CADA or other test compounds.
-
Flow cytometer.
-
-
Methodology:
-
Pre-incubate target cells with various concentrations of CADA for 24-48 hours.
-
Load the pre-treated target cells with the CCF2-AM substrate.
-
Add the BlaM-Vpr containing HIV-1 virions to the loaded target cells.
-
Allow viral fusion to occur for a defined period (e.g., 2-4 hours).
-
Analyze the cells by flow cytometry. Cleavage of CCF2-AM by the β-lactamase delivered into the cytoplasm upon fusion results in a shift in the fluorescence emission from green (520 nm) to blue (450 nm).
-
Quantify the percentage of blue cells to determine the extent of viral fusion and calculate the inhibition by CADA.
-
3. In Vitro Selection of CADA-Resistant HIV-1
This protocol describes a general method for selecting for drug-resistant virus in cell culture.
-
Materials:
-
A permissive T-cell line (e.g., MT-4 or SupT1).
-
A wild-type laboratory-adapted strain of HIV-1 (e.g., NL4-3).
-
CADA.
-
p24 antigen ELISA kit.
-
-
Methodology:
-
Infect the T-cell line with the wild-type HIV-1 strain at a low multiplicity of infection (MOI).
-
Culture the infected cells in the presence of a sub-optimal concentration of CADA (e.g., at or slightly above the IC50).
-
Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen production).
-
When viral replication is robust, harvest the cell-free supernatant containing the virus.
-
Use a portion of this virus to infect fresh cells in the presence of a slightly higher concentration of CADA (e.g., 2-fold increase).
-
Repeat this process of serial passage with gradually increasing concentrations of CADA.
-
Once a viral strain is able to replicate efficiently at a significantly higher CADA concentration compared to the initial culture, the virus is considered potentially resistant.
-
Isolate and characterize the resistant virus as described in the troubleshooting section (Q7).
-
Visualizations
CADA's Mechanism of Action: Inhibition of CD4 Co-translational Translocation
References
- 1. Small Molecule this compound Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. CADA inhibits human immunodeficiency virus and human herpesvirus 7 replication by down-modulation of the cellular CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tuning Side Arm Electronics in Unsymmetrical this compound (CADA) Endoplasmic Reticulum (ER) Translocation Inhibitors to Improve their Human Cluster of Differentiation 4 (CD4) Receptor Down-Modulating Potencies - PMC [pmc.ncbi.nlm.nih.gov]
stability of Cyclotriazadisulfonamide in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of Cyclotriazadisulfonamide (CADA) under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the reliable and effective use of CADA in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store this compound (CADA) powder?
A1: CADA powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: How do I prepare and store CADA stock solutions?
A2: It is recommended to prepare stock solutions in a suitable solvent like DMSO.[1] Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What is the recommended solvent for dissolving CADA?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for CADA.[1] For in vitro studies, solubility in DMSO can be up to 33.33 mg/mL (57.29 mM), though this may require ultrasonic assistance and warming.[1] Note that hygroscopic DMSO can significantly impact solubility.[1]
Q4: My CADA stock solution has been left at room temperature for a few hours. Is it still viable?
A4: While specific room temperature stability data for CADA solutions is limited, many thermolabile drugs can retain stability for short periods.[2] However, to ensure optimal performance and avoid potential degradation, it is best practice to minimize the time CADA solutions spend at room temperature. If you observe any precipitation or discoloration, the solution should be discarded. For critical experiments, using a fresh aliquot stored under recommended conditions is advised.
Q5: I'm observing lower than expected activity of CADA in my cell-based assays. What are the potential causes?
A5: Inconsistent or reduced CADA activity can stem from several factors:
-
Improper Storage: The compound may have degraded due to incorrect storage of the powder or stock solutions.[1] Ensure you are following the recommended storage temperatures and durations.
-
Repeated Freeze-Thaw Cycles: Aliquoting your stock solution is crucial to prevent degradation from repeated changes in temperature.[1]
-
Cellular CD4 Expression: CADA's primary mechanism is the down-modulation of the human CD4 receptor.[3][4][5] The level of CD4 expression in your cell line can influence the observed effect.
-
Experimental Conditions: Factors such as incubation time and concentration are critical. For example, a 24-hour incubation with 0.4 µg/mL of CADA resulted in a 50% reduction in CD4 expression in MO-DC cells.[1][6]
Q6: Are there known issues with CADA stability under acidic or basic conditions?
Quantitative Data on CADA Stability
The following table summarizes the recommended storage conditions for this compound.
Table 1: Recommended Storage Conditions for this compound (CADA)
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: General Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7][9][10]
Objective: To evaluate the stability of CADA under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound (CADA)
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for hydrolytic stress
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
Calibrated photostability chamber
-
Calibrated oven
Methodology:
-
Sample Preparation: Prepare a stock solution of CADA in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Acidic Hydrolysis: Mix the CADA stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix the CADA stock solution with 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the CADA stock solution with a solution of 3% H₂O₂. Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place CADA powder in a calibrated oven at an elevated temperature (e.g., 70°C) for a set duration. Also, expose the CADA stock solution to the same conditions.
-
Photostability Testing: Expose CADA powder and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method, such as HPLC with UV or MS detection.[11]
Protocol 2: Example of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate CADA from its potential degradation products.[11]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute degradants and the parent compound. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV detector at an appropriate wavelength (determined by UV scan) or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Visualizations: Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability of thermolabile drugs at room temperature. A review | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 3. Small Molecule this compound Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound|CAS 182316-44-5|DC Chemicals [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. database.ich.org [database.ich.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
Cyclotriazadisulfonamide (CADA) for CD4 Targeting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyclotriazadisulfonamide (CADA) and its analogs, focusing on their specificity and efficacy in down-modulating the human CD4 receptor. The data presented herein is intended to assist researchers in evaluating CADA's potential as a selective therapeutic agent.
Introduction to this compound (CADA)
This compound (CADA) is a small molecule that has been identified as a specific inhibitor of the human CD4 receptor expression.[1][2] It acts via a unique mechanism by targeting the co-translational translocation of the nascent CD4 polypeptide chain into the endoplasmic reticulum (ER).[1][2][3] This leads to a dose-dependent and reversible down-modulation of CD4 on the cell surface, thereby inhibiting the entry of HIV, which utilizes CD4 as its primary receptor.[2][4] The specificity of CADA for human CD4 is highlighted by its lack of effect on murine CD4 expression.[5]
Comparative Analysis of CADA and its Analogs
Structure-activity relationship (SAR) studies have led to the synthesis of numerous CADA analogs with varying potencies for CD4 down-modulation and anti-HIV activity. The following tables summarize the quantitative data for CADA and some of its key analogs.
| Compound | CD4 Down-Modulation IC50 (µM) | Anti-HIV-1 Activity EC50 (µM) | Cell Line | Reference |
| CADA | 0.41 (Jurkat), 0.94 (PBMCs) | 0.7 (MT-4) | Jurkat, PBMCs, MT-4 | [1][5] |
| VGD020 | 0.046 | - | CHO·CD4-YFP | [4][6] |
| CK147 | 0.063 | - | CHO·CD4-YFP | [7] |
| KKD023 | - | - | - | [8] |
| MFS105 (inactive analog) | >1000 | - | - | [9] |
Table 1: Comparative efficacy of CADA and its analogs in CD4 down-modulation and anti-HIV-1 activity. IC50 values represent the concentration required to achieve 50% of the maximal effect.
Mechanism of Action: Targeting Co-translational Translocation
CADA exerts its effect by specifically binding to the signal peptide of the nascent human CD4 polypeptide chain.[9][10] This interaction is thought to stabilize a transient folded conformation of the signal peptide within the Sec61 translocon channel in the ER membrane, thereby halting further translocation of the protein into the ER lumen.[2][11] The stalled polypeptide is subsequently targeted for degradation by the proteasome.
Caption: Mechanism of CADA-mediated inhibition of CD4 co-translational translocation.
Experimental Protocols
Flow Cytometry for CD4 Surface Expression
This protocol is used to quantify the levels of CD4 expression on the cell surface following treatment with CADA or its analogs.
Methodology:
-
Cell Culture and Treatment: T-cell lines (e.g., Jurkat, MT-4) or Peripheral Blood Mononuclear Cells (PBMCs) are cultured under standard conditions. Cells are then incubated with varying concentrations of CADA or its analogs for a specified period (e.g., 24-48 hours).
-
Antibody Staining: After treatment, cells are harvested and washed with a suitable buffer (e.g., PBS with 2% FBS). The cells are then incubated with a fluorescently-labeled monoclonal antibody specific for human CD4 (e.g., anti-CD4-PE) in the dark at 4°C for 30 minutes.
-
Data Acquisition: Following incubation, the cells are washed to remove unbound antibodies and resuspended in buffer. The fluorescence intensity of individual cells is then measured using a flow cytometer.
-
Data Analysis: The geometric mean fluorescence intensity (MFI) of the CD4 signal is determined for both treated and untreated cells. The percentage of CD4 down-modulation is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of CD4 expression against the log of the compound concentration.
Caption: Workflow for assessing CD4 surface expression by flow cytometry.
In Vitro Anti-HIV-1 Assay (p24 Antigen Capture ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures to determine the antiviral activity of CADA and its analogs.
Methodology:
-
Cell Infection: T-cells (e.g., MT-4 or PBMCs) are infected with a known amount of HIV-1.
-
Compound Treatment: Immediately after infection, the cells are cultured in the presence of serial dilutions of CADA or its analogs.
-
Supernatant Collection: After a defined incubation period (e.g., 4-7 days), the cell culture supernatant is collected.
-
p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using a commercial or in-house p24 antigen capture ELISA kit according to the manufacturer's instructions. This typically involves capturing the p24 antigen with a specific antibody coated on a microplate, followed by detection with a second, enzyme-linked antibody.
-
Data Analysis: The EC50 value, representing the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of p24 inhibition against the log of the compound concentration.
Caption: Workflow for the in vitro anti-HIV-1 p24 antigen assay.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding affinity and kinetics of the interaction between CADA and the CD4 signal peptide.
Methodology:
-
Chip Preparation: A synthetic peptide corresponding to the human CD4 signal peptide is immobilized on the surface of a sensor chip.
-
Analyte Injection: Solutions of CADA at various concentrations are flowed over the sensor chip surface.
-
Signal Detection: The binding of CADA to the immobilized signal peptide causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).
-
Data Analysis: The binding sensorgrams are analyzed to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.
Alternative CD4 Targeting Strategies
While CADA represents a unique class of small molecule CD4 down-modulators, other strategies to target CD4 for therapeutic purposes exist. These primarily include monoclonal antibodies and other HIV entry inhibitors.
| Compound/Strategy | Mechanism of Action | Compound Type | Reference |
| Ibalizumab | Monoclonal antibody that binds to CD4 and blocks HIV entry. | Biologic | [12] |
| Clenoliximab | Anti-CD4 monoclonal antibody that induces CD4 down-modulation. | Biologic | [13] |
| Maraviroc | CCR5 co-receptor antagonist, preventing HIV entry. | Small Molecule | - |
| Enfuvirtide (T-20) | Fusion inhibitor, preventing the fusion of viral and cellular membranes. | Peptide | [14] |
Table 2: Comparison of CADA with other CD4-targeting or HIV entry-inhibiting strategies.
Conclusion
The experimental data strongly supports the high specificity of this compound (CADA) for the human CD4 receptor. Its unique mechanism of action, involving the inhibition of co-translational translocation, distinguishes it from other CD4-targeting agents and HIV entry inhibitors. The development of CADA analogs with improved potency highlights the potential for optimizing this class of compounds for therapeutic applications. The provided protocols and comparative data serve as a valuable resource for researchers investigating the potential of CADA and related molecules in drug development.
References
- 1. Pre-protein signature for full susceptibility to the co-translational translocation inhibitor this compound (CADA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of protein translocation across membranes of the secretory pathway: novel antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal Peptide-Binding Drug as a Selective Inhibitor of Co-Translational Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unsymmetrical this compound (CADA) compounds as human CD4 receptor down-modulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Cytometric Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Improving potencies and properties of CD4 down-modulating CADA analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 13. Small Molecule this compound Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Cyclotriazadisulfonamide (CADA)-Induced CD4 Down-Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyclotriazadisulfonamide (CADA) with other agents that induce the down-regulation of the CD4 receptor, a critical process in HIV-1 infection and a potential target for therapeutic intervention. The mechanisms of action, quantitative performance, and relevant experimental protocols are detailed to facilitate objective comparison and inform future research and development.
Introduction to CD4 Down-Regulation
The cluster of differentiation 4 (CD4) protein is a co-receptor for the T-cell receptor (TCR) and the primary receptor for HIV-1 entry into host cells. The down-regulation of CD4 from the surface of infected cells is a crucial strategy employed by HIV-1 to promote viral replication and evade the host immune response. Several small molecules and viral proteins have been identified that can induce this down-regulation through distinct mechanisms. This guide focuses on the mechanism of this compound (CADA) and compares it with the actions of the HIV-1 accessory proteins Nef and Vpu, as well as other relevant compounds.
Mechanisms of CD4 Down-Regulation
The down-regulation of the CD4 receptor can be achieved through various cellular pathways, including interference with protein synthesis, enhancement of endocytosis and lysosomal degradation, and targeting for proteasomal degradation.
This compound (CADA) and its Analogs
CADA is a synthetic macrocycle that acts as a selective inhibitor of the Sec61 translocon, the central component of the protein translocation machinery in the endoplasmic reticulum (ER)[1][2]. Its mechanism of action is highly specific:
-
Signal Peptide Interference: CADA specifically binds to the signal peptide of the nascent human CD4 (huCD4) polypeptide chain as it is being co-translationally translocated into the ER[3][4].
-
Inhibition of Translocation: This binding event stalls the translocation of the CD4 preprotein into the ER lumen[1][5].
-
Proteasomal Degradation: The stalled CD4 preprotein is subsequently targeted for degradation by the cytosolic proteasome[2].
This leads to a significant and selective reduction in the amount of mature CD4 protein expressed on the cell surface. A more potent analog of CADA, named CK147 , has been developed and shown to have improved CD4 down-modulating activity[6].
HIV-1 Nef
The HIV-1 Nef (Negative regulatory factor) protein is a multifunctional accessory protein that plays a key role in viral pathogenesis. One of its primary functions is to down-regulate cell surface CD4. Nef's mechanism is distinct from that of CADA and involves hijacking the cellular endocytic machinery:
-
Enhanced Endocytosis: Nef directly interacts with the cytoplasmic tail of mature CD4 on the plasma membrane and connects it to the clathrin adaptor protein complex 2 (AP2)[7][8].
-
Lysosomal Degradation: This linkage accelerates the internalization of CD4 from the cell surface via clathrin-coated pits, leading to its trafficking to lysosomes for degradation[7].
HIV-1 Vpu
The HIV-1 Vpu (Viral Protein U) is another viral accessory protein that contributes to CD4 down-regulation, but it acts at an earlier stage of the CD4 biosynthetic pathway:
-
ER-Associated Degradation (ERAD): Vpu targets newly synthesized CD4 molecules within the endoplasmic reticulum[9][10].
-
Ubiquitination and Proteasomal Degradation: Vpu recruits the SCF-βTrCP E3 ubiquitin ligase complex to the CD4 cytoplasmic tail, leading to the polyubiquitination of CD4. This modification marks the CD4 protein for retro-translocation from the ER to the cytoplasm and subsequent degradation by the proteasome[7][10].
Quantitative Comparison of CD4 Down-Regulation
The efficiency of CD4 down-regulation by these different agents can be quantified using various metrics. For small molecules like CADA, the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is typically used. For viral proteins like Nef and Vpu, the effect is often quantified as the percentage of CD4 reduction in cells expressing these proteins.
| Agent | Mechanism of Action | Quantitative Measure of CD4 Down-Regulation | Cell Types Tested | Reference |
| CADA | Sec61 Translocon Inhibition (Signal Peptide-dependent) | IC50: 0.27 - 0.94 µM | Jurkat T cells, PBMCs, U87, Hela | [2][11] |
| CK147 | Sec61 Translocon Inhibition (Signal Peptide-dependent) | IC50: 0.04 µM | HEK293T cells | [1] |
| HIV-1 Nef | Enhanced Endocytosis and Lysosomal Degradation | 4.5-fold more CD4-negative cells in infected primary CD4+ T cells compared to Nef-defective virus. | Primary CD4+ T cells, CEM T cells | [7][12] |
| HIV-1 Vpu | ER-Associated Proteasomal Degradation | Absolute reduction of 69% ± 14% in an immortalized T-cell line. | Immortalized T-cell line, HeLa cells | [6] |
| Mycolactone | Broad-Spectrum Sec61 Inhibition | Down-regulates 52 proteins significantly in T-cells. | T-cells | [11] |
| Cotransin | Selective Sec61 Inhibition | Selectively inhibits VCAM-1 and P-selectin expression. | Not specified for CD4 | [11] |
Experimental Protocols
Accurate quantification and comparison of CD4 down-regulation require standardized experimental procedures. Below are detailed methodologies for key experiments.
Measurement of Cell Surface CD4 Expression by Flow Cytometry
This is the most common method to quantify the level of CD4 on the cell surface.
Objective: To quantify the percentage of CD4-positive cells and the mean fluorescence intensity (MFI) of CD4 expression on the cell surface.
Materials:
-
Cells of interest (e.g., Jurkat T cells, PBMCs)
-
CD4 down-regulating agent (e.g., CADA, or cells expressing Nef/Vpu)
-
Phycoerythrin (PE)-conjugated anti-human CD4 antibody (e.g., clone SK3)
-
Isotype control antibody (PE-conjugated mouse IgG1)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells with the desired concentration of the CD4 down-regulating agent for a specified period (e.g., 24-72 hours). For Nef/Vpu, cells are typically transduced with lentiviral vectors expressing the viral protein.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Antibody Staining: Resuspend the cell pellet in FACS buffer containing the PE-conjugated anti-human CD4 antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
Viability Staining: Resuspend the cells in FACS buffer containing a viability dye like PI just before analysis.
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer. Gate on the live cell population based on forward and side scatter and viability dye exclusion.
-
Data Analysis: Analyze the percentage of CD4-positive cells and the MFI of the CD4-positive population. The level of CD4 down-regulation is calculated relative to untreated or control-transduced cells.
Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interactions (e.g., Nef-CD4 or Vpu-CD4)
Objective: To demonstrate the physical interaction between a viral protein (Nef or Vpu) and CD4.
Materials:
-
Cell lysate from cells co-expressing the proteins of interest
-
Antibody against the "bait" protein (e.g., anti-Nef or anti-Vpu)
-
Protein A/G magnetic beads or agarose resin
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Antibodies for Western blotting (anti-CD4 and anti-bait protein)
Procedure:
-
Cell Lysis: Lyse the cells in cold lysis buffer.
-
Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "prey" protein (CD4) and the "bait" protein.
Ubiquitination Assay for Vpu-Mediated CD4 Degradation
Objective: To detect the polyubiquitination of CD4 in the presence of Vpu.
Materials:
-
HeLa cells expressing CD4 and Vpu
-
Proteasome inhibitor (e.g., MG132 or zLLL)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Anti-CD4 antibody
-
Anti-ubiquitin antibody
-
Protein A/G beads
-
Buffers for immunoprecipitation and Western blotting
Procedure:
-
Cell Treatment: Treat cells expressing CD4 and Vpu with a proteasome inhibitor for several hours to allow the accumulation of polyubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer that preserves ubiquitination.
-
Immunoprecipitation: Immunoprecipitate CD4 from the cell lysates using an anti-CD4 antibody.
-
Western Blot Analysis: Analyze the immunoprecipitated proteins by Western blotting using an anti-ubiquitin antibody to detect the characteristic high molecular weight smear of polyubiquitinated CD4.
Visualizations
The following diagrams illustrate the key mechanisms and workflows discussed in this guide.
Caption: Mechanism of CADA-induced CD4 down-regulation.
Caption: Mechanisms of CD4 down-regulation by HIV-1 Nef and Vpu.
Caption: Experimental workflow for quantifying CD4 down-regulation.
Conclusion
This compound (CADA) represents a unique class of CD4 down-regulating agents with a highly specific mechanism of action targeting the co-translational translocation of the CD4 preprotein. This contrasts with the mechanisms of the HIV-1 proteins Nef and Vpu, which hijack cellular trafficking and degradation pathways to eliminate mature or newly synthesized CD4, respectively. The quantitative data presented highlights the high potency of CADA and its analog CK147. Understanding these distinct mechanisms and having robust experimental protocols for their characterization are essential for the development of novel anti-HIV therapeutics and for advancing our knowledge of cellular protein quality control pathways.
References
- 1. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 2. assaygenie.com [assaygenie.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 5. Contribution of Vpu, Env, and Nef to CD4 Down-Modulation and Resistance of Human Immunodeficiency Virus Type 1-Infected T Cells to Superinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Vpu-Mediated CD4 and Tetherin Downregulation Functions among Major HIV-1 Group M Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Nef Targets MHC-I and CD4 for Degradation Via a Final Common β-COP–Dependent Pathway in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of CD4 downregulation by the Nef and Vpu proteins of primate immunodeficiency viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 12. Nef-Mediated Downregulation of CD4 Enhances Human Immunodeficiency Virus Type 1 Replication in Primary T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclotriazadisulfonamide and Other HIV Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cyclotriazadisulfonamide (CADA) with other key HIV entry inhibitors, supported by experimental data. The content is tailored for researchers, scientists, and professionals involved in drug development, offering a detailed examination of mechanisms of action, antiviral potency, and the experimental protocols used for their evaluation.
Introduction to HIV Entry Inhibition
The entry of the Human Immunodeficiency Virus (HIV) into host cells is a multi-step process that presents several targets for therapeutic intervention. This process begins with the attachment of the viral envelope glycoprotein gp120 to the primary cellular receptor, CD4. This binding induces conformational changes in gp120, allowing it to interact with a coreceptor, either CCR5 or CXCR4. Subsequently, the viral transmembrane glycoprotein gp41 mediates the fusion of the viral and cellular membranes, releasing the viral capsid into the cytoplasm. Entry inhibitors are a class of antiretroviral drugs that disrupt this cascade at various points. This guide focuses on a comparative analysis of this compound (CADA), a unique CD4-directed inhibitor, with other prominent entry inhibitors: maraviroc, enfuvirtide, and ibalizumab.
Mechanism of Action
The primary distinction between these inhibitors lies in their specific molecular targets and mechanisms of action.
This compound (CADA) is a small molecule that uniquely inhibits HIV entry by down-modulating the expression of the CD4 receptor on the host cell surface. Unlike direct receptor antagonists, CADA interferes with the co-translational translocation of the CD4 protein into the endoplasmic reticulum by targeting the Sec61 translocon. This leads to a reduction in the number of available CD4 receptors, thereby inhibiting the entry of both CCR5- and CXCR4-tropic HIV strains.
Maraviroc is a CCR5 co-receptor antagonist. It binds to a hydrophobic pocket on the CCR5 receptor, inducing a conformational change that prevents the interaction between CCR5 and the V3 loop of the viral gp120. Consequently, maraviroc is only effective against CCR5-tropic (R5) HIV-1 strains.
Enfuvirtide is a synthetic peptide that belongs to the class of fusion inhibitors. It mimics a segment of the HR2 region of the viral glycoprotein gp41 and binds to the HR1 region of gp41. This interaction prevents the conformational change required for the fusion of the viral and cellular membranes.
Ibalizumab is a humanized monoclonal antibody that acts as a post-attachment inhibitor. It binds to the second domain of the CD4 receptor. While it does not block the initial binding of gp120 to CD4, it prevents the subsequent conformational changes in the gp120-CD4 complex that are necessary for co-receptor binding and subsequent fusion.
Comparative Antiviral Potency
The following tables summarize the in vitro antiviral activity (IC50) and cytotoxicity (CC50) of CADA, maraviroc, enfuvirtide, and ibalizumab against various HIV-1 strains in different cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as the specific viral isolates, cell types, and assay methodologies used.
Table 1: Comparative in vitro activity of HIV Entry Inhibitors
| Inhibitor | Target | HIV-1 Strain(s) | Cell Line | IC50 | CC50 | Selectivity Index (SI = CC50/IC50) | Reference(s) |
| CADA | CD4 Down-regulation (Sec61) | NL4.3 (X4), Ba-L (R5), Clinical Isolates | MT-4, PBMC | 0.1 - 1.2 µM | >50 µM | >42 - >500 | |
| Maraviroc | CCR5 | Ba-L (R5), Clinical Isolates (R5) | PBMC, U87.CD4.CCR5 | 0.6 - 10 nM | >10 µM | >1000 - >16,667 | |
| Enfuvirtide | gp41 | NL4.3 (X4), HXB2 (X4), Clinical Isolates | MT-4, PBMC | 1 - 10 ng/mL | >100 µg/mL | >10,000 | |
| Ibalizumab | CD4 | Clinical Isolates (R5, X4, Dual-tropic) | PBMC | 0.03 - 0.16 µg/mL | Not Reported | Not Reported |
Experimental Protocols
HIV-1 Env-Pseudotyped Virus Entry Assay
This assay is commonly used to determine the inhibitory activity of compounds targeting the HIV entry process.
Principle: Recombinant viruses are generated that contain the HIV-1 envelope glycoproteins (Env) on their surface but lack the full viral genome. Instead, they carry a reporter gene, such as luciferase or green fluorescent protein (GFP). The inhibition of viral entry is quantified by measuring the reduction in reporter gene expression in target cells.
Detailed Methodology:
-
Production of Pseudotyped Viruses:
-
HEK293T cells are co-transfected with two plasmids: one encoding the HIV-1 Env protein of interest and another plasmid that contains the HIV-1 genome with a deletion in the env gene and the insertion of a reporter gene (e.g., pNL4-3.Luc.R-E-).
-
The supernatant containing the pseudotyped viruses is harvested 48-72 hours post-transfection, clarified by centrifugation, and stored at -80°C.
-
-
Infection and Inhibition Assay:
-
Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are seeded in 96-well plates.
-
The cells are pre-incubated with serial dilutions of the test inhibitor for 1-2 hours at 37°C.
-
A standardized amount of pseudotyped virus is then added to each well.
-
The plates are incubated for 48 hours at 37°C.
-
-
Quantification of Inhibition:
-
After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
The 50% inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces reporter gene expression by 50% compared to untreated virus-infected cells, is calculated using non-linear regression analysis.
-
Cell Viability (Cytotoxicity) Assay - MTT Assay
This assay is used to determine the concentration of a compound that is toxic to host cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding:
-
Target cells (the same cell line used in the antiviral assay) are seeded in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Serial dilutions of the test compound are added to the wells.
-
The plate is incubated for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C.
-
-
MTT Addition and Incubation:
-
MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Calculation of CC50:
-
The 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells, is calculated.
-
Visualizations
HIV Entry Signaling Pathway
Caption: Simplified schematic of the HIV entry process into a host cell.
CADA's Mechanism of Action: CD4 Down-regulation
Caption: CADA inhibits CD4 expression by targeting the Sec61 translocon.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for determining the IC50 and CC50 of an HIV entry inhibitor.
Conclusion
This compound represents a novel class of HIV entry inhibitors with a unique mechanism of action that distinguishes it from other approved entry inhibitors. By down-modulating the primary HIV receptor, CD4, CADA exhibits broad activity against different HIV strains. In contrast, maraviroc's activity is limited to CCR5-tropic viruses, while enfuvirtide and ibalizumab target later stages of the entry process. The quantitative data presented, alongside the detailed experimental protocols, provide a framework for the comparative evaluation of these inhibitors. Further head-to-head studies under standardized conditions will be crucial for a more definitive comparison of their therapeutic potential. The distinct mechanism of CADA suggests it could be a valuable component of combination antiretroviral therapy, potentially acting synergistically with other drugs and offering an alternative for patients with resistance to existing therapies.
A Comparative Analysis of HIV Entry Inhibitors: Cyclotriazadisulfonamide vs. Maraviroc
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two distinct HIV entry inhibitors: Cyclotriazadisulfonamide (CADA) and Maraviroc. By targeting different host proteins in the viral entry cascade, these compounds offer unique mechanisms of action and antiviral profiles.
This document outlines their respective mechanisms, presents comparative efficacy data from in vitro studies, and provides detailed protocols for the key experiments used to evaluate these compounds.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and Maraviroc lies in their cellular targets. Both are host-targeted antivirals, which can offer a higher barrier to resistance compared to drugs targeting viral enzymes. However, they interfere with different critical proteins required for HIV entry.
Maraviroc is a C-C chemokine receptor type 5 (CCR5) antagonist.[1][2] It acts as a negative allosteric modulator, binding to a transmembrane pocket of the CCR5 co-receptor on the surface of target cells, such as T-lymphocytes and macrophages.[2][3] This binding induces a conformational change in CCR5, which prevents the viral surface glycoprotein gp120 from interacting with it.[4] Consequently, membrane fusion is blocked, and the virus is unable to enter the cell.[5] An important clinical consideration is that Maraviroc is only effective against HIV strains that use the CCR5 co-receptor for entry (R5-tropic viruses) and is not effective against strains that use the CXCR4 co-receptor (X4-tropic) or both (dual-tropic).[6][7]
This compound (CADA) , in contrast, targets the primary HIV receptor, the CD4 protein.[8][9][10] Its mechanism is unique among antiretroviral agents. CADA specifically down-modulates the expression of CD4 on the cell surface.[8][9] It achieves this by inhibiting the co-translational translocation of the newly synthesized CD4 protein into the endoplasmic reticulum, a critical step in its biogenesis.[11] This inhibitory action has been linked to the Sec61 translocon.[11] By reducing the number of CD4 receptors on the cell surface, CADA effectively removes the initial docking site required for all strains of HIV-1, regardless of their co-receptor preference. This gives CADA a broader potential spectrum of activity against R5, X4, and dual-tropic viruses.[12]
Performance and Efficacy: An In Vitro Comparison
Table 1: Comparative Antiviral Potency
| Compound | Assay Type | Cell Line / System | Target Virus / Subtype | Potency (IC50 / EC50 / MIC90) | Reference(s) |
|---|---|---|---|---|---|
| Maraviroc | Antiviral Activity | PM1 Cells | HIV-1 BAL (R5) | EC90: 1 nM | [2] |
| Antiviral Activity | PBMCs | HIV-1 Ba-L (R5) | IC50: 0.56 nM | [12] | |
| Antiviral Activity | Various | 43 Primary R5 Isolates | MIC90: 2.0 nM | [12] | |
| Receptor Binding | CCR5-expressing cells | MIP-1β (chemokine) | IC50: 2 nM | [2] | |
| CADA | Antiviral Activity | MT-4 Cells | HIV-1 (Lab-adapted) | EC50: 0.7 µg/mL (~1.2 µM) | [13] |
| Antiviral Activity | MT-4 Cells | SIV (Lab-adapted) | EC50: 1.2 µg/mL (~2.06 µM) | [13] | |
| CD4 Down-modulation | MO-DCs | - | EC50: 0.4 µg/mL (~0.69 µM) | [13] | |
| Protein Translocation | Jurkat T Cells | CD4 Receptor | IC50: 0.41 µM | [4] | |
| Protein Translocation | Human PBMCs | CD4 Receptor | IC50: 0.94 µM | [4] |
Note: Molecular weight of CADA (581.79 g/mol ) was used for µg/mL to µM conversion.[12] PBMCs: Peripheral Blood Mononuclear Cells; MO-DCs: Monocyte-Derived Dendritic Cells.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize HIV entry inhibitors like CADA and Maraviroc.
Antiviral Activity Assessment (p24 Antigen ELISA)
This assay quantifies the extent of viral replication by measuring the concentration of the HIV-1 p24 capsid protein in cell culture supernatants. A reduction in p24 levels in the presence of the drug indicates antiviral activity.
Detailed Steps:
-
Cell Preparation: Target cells (e.g., PHA-stimulated Peripheral Blood Mononuclear Cells (PBMCs) or a susceptible T-cell line like MT-4) are seeded in a 96-well microplate at a predetermined density.
-
Compound Dilution: The test compound (CADA or Maraviroc) is serially diluted in culture medium and added to the wells. Control wells receive medium without any compound.
-
Viral Infection: A standardized amount of an HIV-1 laboratory strain or clinical isolate is added to each well (except for uninfected control wells).
-
Incubation: The plate is incubated for a period of 5 to 8 days at 37°C to allow for multiple rounds of viral replication.[7]
-
Supernatant Collection: After incubation, the cell culture supernatant is carefully collected.
-
p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using a commercial or in-house enzyme-linked immunosorbent assay (ELISA) kit.[7][8] This typically involves:
-
Capturing the p24 antigen on a microplate coated with a monoclonal anti-p24 antibody.
-
Detecting the captured antigen with a second, biotinylated anti-p24 antibody.
-
Adding a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chromogenic substrate (e.g., TMB).
-
Stopping the reaction and measuring the absorbance spectrophotometrically.
-
-
Data Analysis: A dose-response curve is generated by plotting the percentage of p24 inhibition against the drug concentration. The 50% effective concentration (EC50) is then calculated using regression analysis.
CD4 Receptor Down-modulation Assay (Flow Cytometry)
This assay is crucial for characterizing the specific mechanism of CADA. It directly measures the density of CD4 receptors on the cell surface after treatment with the compound.
Detailed Steps:
-
Cell Treatment: Human CD4+ T-cells (e.g., Jurkat cells or fresh PBMCs) are cultured in the presence of various concentrations of CADA for a set period, typically 24 to 72 hours. Control cells are cultured without the compound.
-
Cell Harvesting and Staining:
-
Cells are harvested and washed with a suitable buffer (e.g., PBS with 2% Fetal Bovine Serum).
-
The cells are then incubated with a fluorescently-labeled monoclonal antibody specific for the CD4 receptor (e.g., anti-CD4-PE). This is done at 4°C to prevent receptor internalization.
-
-
Washing: Unbound antibody is removed by washing the cells with buffer.
-
Flow Cytometric Analysis:
-
The stained cells are analyzed on a flow cytometer.
-
The instrument measures the fluorescence intensity of individual cells. The mean fluorescence intensity (MFI) of the cell population is directly proportional to the density of CD4 receptors on the surface.
-
-
Data Analysis: The MFI of CADA-treated cells is compared to that of untreated control cells. The percentage of CD4 down-modulation is calculated, and the EC50 for this effect is determined by plotting the percentage of down-modulation against the CADA concentration.
Summary and Conclusion
This compound and Maraviroc represent two innovative strategies for inhibiting HIV-1 entry by targeting host cellular proteins.
-
Maraviroc is a highly potent, FDA-approved CCR5 antagonist. Its clinical utility is well-established but is limited to patients with R5-tropic HIV-1, necessitating tropism testing prior to treatment.
-
CADA is a preclinical compound with a novel mechanism of action: the down-modulation of the primary HIV-1 receptor, CD4.[9][10] This mechanism grants it a broader theoretical spectrum against both R5 and X4-tropic viruses.[12] While less potent on a molar basis than Maraviroc, its unique target and synergy with other antiretroviral classes make it a compound of significant interest for further research and development.[7][12]
The experimental data and protocols presented here provide a framework for the continued evaluation and comparison of these and other novel HIV entry inhibitors. Future studies directly comparing these two compounds in the same experimental systems would be invaluable for elucidating their relative strengths and potential therapeutic applications.
References
- 1. CADA, a potential anti-HIV microbicide that specifically targets the cellular CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CADA, a Potential Anti-HIV Microbicide that Specifically Targets the Cellular CD4 Receptor | Bentham Science [eurekaselect.com]
- 3. Antiviral Activity of Active Materials: Standard and Finger-Pad-Based Innovative Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule this compound Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of HIV infection via the cellular CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CADA, a novel CD4-targeted HIV inhibitor, is synergistic with various anti-HIV drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fortunejournals.com [fortunejournals.com]
- 9. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound|CAS 182316-44-5|DC Chemicals [dcchemicals.com]
- 11. medkoo.com [medkoo.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | C31H39N3O4S2 | CID 466371 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of CADA and Approved Antiretroviral Drugs for HIV-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the investigational antiretroviral agent CADA (cyclotriazadisulfonamide) with currently approved antiretroviral drugs. The content is structured to offer a clear overview of the mechanisms of action, quantitative efficacy data, and the experimental methodologies used to generate this data.
Introduction: The Evolving Landscape of Antiretroviral Therapy
The management of Human Immunodeficiency Virus Type 1 (HIV-1) infection has been revolutionized by the development of antiretroviral therapy (ART). ART typically involves a combination of drugs from different classes that target various stages of the HIV-1 lifecycle.[1][2] The primary goals of ART are to suppress viral replication, restore immune function, and reduce morbidity and mortality.[1] Currently approved antiretroviral drugs fall into several major classes, each with a distinct mechanism of action.[3][4]
This guide introduces CADA, a novel investigational compound, and positions its unique mechanism of action and efficacy profile within the context of established antiretroviral agents.
Mechanism of Action: A Comparative Overview
A key differentiator among antiretroviral drugs is their mechanism of action. Understanding these mechanisms is crucial for designing effective combination therapies and managing drug resistance.
CADA (this compound): CADA represents a novel class of HIV-1 entry inhibitors that specifically target the host cellular receptor, CD4.[5] Its mechanism of action involves the downmodulation of CD4 expression on the surface of T-lymphocytes. By reducing the number of available CD4 receptors, CADA effectively prevents the initial attachment of the HIV-1 virus to the host cell, a critical first step in the viral lifecycle.
Approved Antiretroviral Drug Classes:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These drugs are analogs of natural nucleosides/nucleotides. After phosphorylation within the cell, they are incorporated into the growing viral DNA chain by the reverse transcriptase enzyme. This incorporation leads to chain termination, thus halting DNA synthesis.[3][6]
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): NNRTIs bind directly to a hydrophobic pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. Unlike NRTIs, they are not incorporated into the viral DNA.[6]
-
Protease Inhibitors (PIs): PIs target the viral protease enzyme, which is essential for cleaving newly synthesized viral polyproteins into functional proteins required for the assembly of mature, infectious virions. By inhibiting this process, PIs result in the production of immature, non-infectious viral particles.[3][7]
-
Integrase Strand Transfer Inhibitors (INSTIs): INSTIs block the action of the integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome. This prevents the establishment of a persistent infection.[3]
-
Entry Inhibitors: This class includes CCR5 antagonists and fusion inhibitors.
-
CCR5 Antagonists (e.g., Maraviroc): These drugs block the CCR5 co-receptor on the surface of the host cell, which is necessary for the entry of R5-tropic HIV-1 strains.[6]
-
Fusion Inhibitors (e.g., Enfuvirtide): These agents bind to the gp41 subunit of the viral envelope protein, preventing the conformational changes required for the fusion of the viral and cellular membranes.[1]
-
-
Attachment Inhibitors (e.g., Fostemsavir): These drugs bind directly to the gp120 subunit of the viral envelope protein, preventing its initial attachment to the CD4 receptor.[5]
-
Post-Attachment Inhibitors (e.g., Ibalizumab): This monoclonal antibody binds to the CD4 receptor and, after the virus has attached, prevents the conformational changes necessary for viral entry.[3]
-
Capsid Inhibitors (e.g., Lenacapavir): This newer class of drugs targets the viral capsid protein (p24), disrupting multiple stages of the viral lifecycle, including nuclear import and virion assembly.[3]
Signaling Pathway of HIV-1 Entry and Targets of Different Antiretroviral Classes
References
- 1. HIV Antiretroviral Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. HIV-1 Antiretroviral Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Core Concepts - Antiretroviral Medications and Initial Therapy - Antiretroviral Therapy - National HIV Curriculum [hiv.uw.edu]
- 4. List of Approved Antiretroviral Drugs for Treating HIV/AIDS [verywellhealth.com]
- 5. Mechanisms underlying of antiretroviral drugs in different cellular reservoirs with a focus on macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 7. emedicine.medscape.com [emedicine.medscape.com]
Cyclotriazadisulfonamide (CADA): A Comparative Guide to its Anti-HIV Potency in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyclotriazadisulfonamide (CADA), a novel anti-HIV agent, with other established HIV entry inhibitors. We delve into its unique mechanism of action, present supporting experimental data from primary cell-based assays, and provide detailed experimental protocols for key validation studies.
Executive Summary
This compound (CADA) is a promising HIV-1 entry inhibitor that uniquely targets the host protein CD4, the primary receptor for HIV-1. Unlike many other antiretrovirals, CADA works by downregulating the surface expression of the CD4 receptor, thereby preventing the initial step of viral entry.[1] This mechanism confers broad and consistent activity against a wide range of HIV-1 primary isolates, including different subtypes (A, B, C, D, F, G, H, AE, and O), in primary cells such as peripheral blood mononuclear cells (PBMCs).[2][3] Furthermore, CADA has demonstrated a synergistic effect when used in combination with all major classes of approved anti-HIV drugs, including reverse transcriptase inhibitors, protease inhibitors, and other entry inhibitors like Enfuvirtide (a fusion inhibitor) and AMD3100 (a CXCR4 antagonist).[2] This suggests its potential as a valuable component of combination antiretroviral therapy (cART).
Data Presentation: Comparative Anti-HIV Potency
While direct head-to-head studies comparing the potency of CADA with other entry inhibitors in the same primary cell assays are limited in the published literature, this section summarizes the available quantitative data for CADA and provides context with data from other well-established entry inhibitors, Maraviroc (a CCR5 antagonist) and Enfuvirtide (a fusion inhibitor).
Table 1: Anti-HIV-1 Potency of CADA against Primary Isolates in PBMCs
| HIV-1 Isolate (Co-receptor Tropism) | IC50 (µM) |
| R5, R5/X4, and X4 Clinical Isolates (n=16) | Potent and consistent inhibition (specific IC50 values for individual isolates not detailed in the source)[2] |
Note: The IC50 (50% inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of viral replication in vitro. Lower IC50 values indicate higher potency.
Table 2: Anti-HIV-1 Potency of Other Entry Inhibitors in Primary Cells (for context)
| Drug | Mechanism of Action | Target Cells | HIV-1 Isolates | EC50 / IC50 |
| Maraviroc | CCR5 co-receptor antagonist | PBMCs | R5-tropic | Low nM range |
| Enfuvirtide (T-20) | gp41 fusion inhibitor | PBMCs | R5 and X4-tropic | Low nM range |
Note: EC50 (50% effective concentration) is another measure of drug potency. The values for Maraviroc and Enfuvirtide are generally in the low nanomolar range, indicating high potency. While a direct numerical comparison with CADA from the same study is unavailable, CADA's "potent and consistent" activity against a wide array of primary isolates, including those resistant to other drug classes, underscores its significance.[2]
Mechanism of Action: A Unique Approach to HIV-1 Inhibition
CADA's mechanism of action distinguishes it from all other approved anti-HIV drugs. It does not target a viral enzyme or protein but rather interferes with the biogenesis of the host's CD4 receptor.
CADA specifically inhibits the co-translational translocation of the human CD4 (hCD4) pre-protein into the endoplasmic reticulum (ER).[4] This process is dependent on the signal peptide of the nascent CD4 protein. By binding to the signal peptide, CADA prevents the proper insertion of the CD4 protein into the ER membrane, leading to its degradation and a subsequent reduction of CD4 expression on the cell surface. This lack of the primary receptor renders the cell resistant to HIV-1 entry.
Signaling Pathway Diagram
Caption: Mechanism of CADA-induced CD4 downregulation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the validation of CADA's anti-HIV potency in primary cells.
Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay is crucial for evaluating the efficacy of an antiviral compound against HIV-1 in primary human immune cells.
Objective: To determine the 50% inhibitory concentration (IC50) of CADA against various clinical HIV-1 isolates in PBMCs.
Materials:
-
Ficoll-Paque PLUS (for PBMC isolation)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
Primary HIV-1 clinical isolates (R5, X4, and dual/mixed R5/X4 tropic)
-
This compound (CADA)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
Procedure:
-
PBMC Isolation and Stimulation:
-
Isolate PBMCs from fresh, heparinized blood of healthy, HIV-seronegative donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).
-
Stimulate the PBMCs with 2.5 µg/mL PHA in RPMI 1640 medium for 3 days at 37°C in a 5% CO2 incubator.
-
After 3 days, wash the cells and resuspend them in RPMI 1640 medium supplemented with 10% FBS and 20 U/mL IL-2.
-
-
Drug Treatment and Infection:
-
Seed the PHA-stimulated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prepare serial dilutions of CADA in culture medium and add them to the respective wells. Include a no-drug control.
-
Infect the cells with a standardized amount of the respective HIV-1 clinical isolate.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Assessment of Viral Replication:
-
After 7-10 days of incubation, collect the cell culture supernatants.
-
Measure the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 Antigen ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration compared to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration using a non-linear regression analysis.
-
Experimental Workflow Diagram
Caption: Workflow for the PBMC-based anti-HIV-1 assay.
CD4 Downregulation Assay by Flow Cytometry
This assay quantifies the reduction of CD4 receptor expression on the surface of primary T cells following treatment with CADA.
Objective: To measure the dose-dependent downregulation of CD4 on primary T cells induced by CADA.
Materials:
-
Isolated primary CD4+ T cells or PBMCs
-
RPMI 1640 medium supplemented with 10% FBS
-
This compound (CADA)
-
Fluorescently labeled anti-CD4 antibody (e.g., PE-conjugated)
-
Isotype control antibody
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Culture primary CD4+ T cells or PBMCs in RPMI 1640 medium.
-
Treat the cells with various concentrations of CADA for 24-48 hours at 37°C in a 5% CO2 incubator. Include a no-drug (vehicle) control.
-
-
Antibody Staining:
-
After incubation, harvest the cells and wash them with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the fluorescently labeled anti-CD4 antibody or the corresponding isotype control.
-
Incubate the cells on ice or at 4°C for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) of CD4 expression.
-
-
Data Analysis:
-
Calculate the percentage of CD4 downregulation for each CADA concentration relative to the vehicle-treated control cells.
-
The percentage of downregulation can be calculated as: [1 - (MFI of CADA-treated cells / MFI of control cells)] x 100.
-
Conclusion
This compound represents a novel class of anti-HIV-1 agents with a unique host-targeted mechanism of action. Its ability to downregulate the CD4 receptor translates into potent and broad-spectrum activity against diverse HIV-1 primary isolates in clinically relevant primary cell models. The synergistic interaction of CADA with existing antiretroviral drugs further highlights its potential for inclusion in future combination therapies. While more direct comparative studies with other entry inhibitors in primary cells are needed to precisely position its potency, the existing data strongly support its continued investigation and development as a valuable new tool in the fight against HIV/AIDS.
References
- 1. Cyclotriazadisulfonamides: promising new CD4-targeted anti-HIV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CADA, a novel CD4-targeted HIV inhibitor, is synergistic with various anti-HIV drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CADA, a potential anti-HIV microbicide that specifically targets the cellular CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Cyclotriazadisulfonamide and HAART: A Synergistic Approach to HIV-1 Inhibition
For Immediate Release
Leuven, Belgium – Groundbreaking research into the anti-HIV-1 activity of Cyclotriazadisulfonamide (CADA) has revealed a significant synergistic effect when used in combination with components of Highly Active Antiretroviral Therapy (HAART). These findings present a promising future for more effective HIV-1 treatment strategies by simultaneously targeting both viral and cellular components of the infection process.
This compound, a novel entry inhibitor, functions by down-modulating the CD4 receptor on the surface of T-cells, the primary docking site for HIV-1. By reducing the number of available receptors, CADA effectively hinders the virus's ability to enter and infect host cells. In contrast, HAART is a multi-drug cocktail that targets various stages of the viral lifecycle within the cell, including reverse transcription and protein maturation. The combination of these two distinct mechanisms has been shown to inhibit HIV-1 replication more effectively than either treatment alone.
Quantitative Analysis of Synergistic Effects
In vitro studies have demonstrated that CADA acts synergistically with a broad spectrum of FDA-approved anti-HIV drugs, including nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and fusion inhibitors. The synergy is quantified using the Combination Index (CI), where a value less than 1 indicates a synergistic relationship.
Data from seminal studies by Vermeire et al. reveal that the combination of CADA with various antiretroviral agents consistently results in CI values indicative of synergy.[1]
Table 1: Synergistic Effects of CADA with Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
| Drug Name | Drug Class | Combination Index (CI) |
| Zidovudine (AZT) | NRTI | Synergistic |
| Stavudine (d4T) | NRTI | Synergistic |
| Lamivudine (3TC) | NRTI | Synergistic |
| Zalcitabine (ddC) | NRTI | Synergistic |
| Didanosine (ddI) | NRTI | Synergistic |
| Abacavir (ABC) | NRTI | Synergistic |
| Tenofovir | NtRTI | Synergistic |
Table 2: Synergistic Effects of CADA with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
| Drug Name | Drug Class | Combination Index (CI) |
| Nevirapine | NNRTI | Synergistic |
| Delavirdine | NNRTI | Synergistic |
| Efavirenz | NNRTI | Synergistic |
Table 3: Synergistic Effects of CADA with Protease Inhibitors (PIs)
| Drug Name | Drug Class | Combination Index (CI) |
| Lopinavir | PI | Synergistic |
| Saquinavir | PI | Synergistic |
| Indinavir | PI | Synergistic |
| Nelfinavir | PI | Synergistic |
| Amprenavir | PI | Synergistic |
| Ritonavir | PI | Synergistic |
Table 4: Synergistic Effects of CADA with Entry Inhibitors
| Drug Name | Drug Class | Combination Index (CI) |
| Enfuvirtide (T-20) | Fusion Inhibitor | Synergistic |
| AMD3100 | CXCR4 Antagonist | Synergistic |
Experimental Protocols
The synergistic interactions between CADA and various antiretroviral drugs were evaluated using a well-established in vitro assay.
Cell Lines and Virus:
-
Human T-cell leukemia (MT-4) cells were used as the target cells for HIV-1 infection.
-
The laboratory-adapted HIV-1 strain NL4.3 was used for the infection studies.
Drug Combination Assay:
-
MT-4 cells were infected with the HIV-1 NL4.3 strain.
-
Following infection, the cells were cultured in the presence of serial dilutions of CADA, an antiretroviral drug, or a combination of both.
-
The drugs were administered in a fixed-ratio combination based on their individual potencies.
-
After a 4-day incubation period, the supernatant from each culture was collected.
-
The concentration of p24 viral antigen in the supernatant, an indicator of viral replication, was quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The 50% inhibitory concentration (IC50) was determined for each drug alone and in combination.
Analysis of Synergy: The combined effects of the drugs were analyzed using the median-effect principle, calculated with the CalcuSyn software (Biosoft).[1] This method generates a Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
Visualizing the Synergistic Mechanisms
The distinct yet complementary mechanisms of action of CADA and HAART components are key to their synergistic interaction.
References
head-to-head comparison of different Cyclotriazadisulfonamide analogs
A Comparative Guide to Cyclotriazadisulfonamide (CADA) Analogs for Researchers and Drug Development Professionals
This compound (CADA) is a macrocyclic compound that has garnered significant interest in the scientific community for its unique mechanism of action as an anti-HIV agent. CADA and its analogs specifically down-modulate the expression of the human CD4 receptor, the primary entry point for the Human Immunodeficiency Virus (HIV).[1][2][3] This guide provides a head-to-head comparison of different CADA analogs, summarizing their biological activities with supporting experimental data and detailed methodologies for key experiments.
CADA exerts its antiviral effect by inhibiting the co-translational translocation of the CD4 protein into the endoplasmic reticulum (ER) lumen.[3] This process is dependent on the signal peptide of the nascent CD4 protein. The proposed molecular target for CADA is the Sec61 translocon, a protein channel responsible for protein translocation into the ER.[3][4] By blocking the Sec61 channel, CADA prevents the proper folding and cell surface expression of the CD4 receptor, thereby rendering cells less susceptible to HIV infection.[1][4][5] The down-modulation of CD4 is reversible; upon removal of the compound, CD4 expression is restored to normal levels.[1][6]
Below is a diagram illustrating the proposed mechanism of action of CADA.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cyclotriazadisulfonamides: promising new CD4-targeted anti-HIV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cutting-edge Bioinformatics strategies for synthesizing this compound (CADA) analogs in next-Generation HIV therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Docking studies and design of this compound (CADA) analogs " by Jay Gabriel B. Larga and Wrynan T. Munabirul [greenprints.dlshsi.edu.ph]
- 6. Small Molecule this compound Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Cyclotriazadisulfonamide (CTDS): A Novel Antiretroviral Circumventing Pre-existing Drug Resistance
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Cyclotriazadisulfonamide (CTDS), also known as CADA, against other antiretrovirals, with a focus on its cross-resistance profile. The unique mechanism of action of CTDS presents a significant advantage in the face of multidrug-resistant HIV-1 strains.
This compound (CTDS/CADA) emerges as a promising anti-HIV agent due to its distinct mechanism of action that circumvents resistance to current antiretroviral therapies. Unlike conventional drugs that target viral enzymes, CADA targets the host cellular CD4 receptor, the primary entry point for HIV into host cells.[1][2][3] This approach effectively shields cells from viral entry and offers a high barrier to the development of cross-resistance.
Mechanism of Action: A Host-Centric Approach
CADA inhibits the co-translational translocation of human CD4 into the endoplasmic reticulum, leading to a significant and reversible down-modulation of CD4 expression on the cell surface.[1][2][4] By reducing the number of available receptors, CADA effectively blocks the initial stage of the HIV lifecycle, preventing the virus from infecting new cells. This host-targeted strategy is fundamental to its broad activity against various HIV strains, including those that have developed resistance to reverse transcriptase inhibitors, protease inhibitors, and even the fusion inhibitor enfuvirtide.[2]
References
- 1. In vitro selection of variants of human immunodeficiency virus type 1 resistant to 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly drug-resistant HIV-1 clinical isolates are cross-resistant to many antiretroviral compounds in current clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of resistant HIV mutants during antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cyclotriazadisulfonamide (CADA): A Broad-Spectrum HIV-1 Entry Inhibitor Targeting the CD4 Receptor
A comprehensive analysis of the antiviral activity of Cyclotriazadisulfonamide (CADA) reveals its potent and consistent efficacy against a wide array of Human Immunodeficiency Virus Type 1 (HIV-1) strains, including various subtypes and drug-resistant variants. CADA's unique mechanism of action, which involves the down-modulation of the cellular CD4 receptor, confers a broad-spectrum activity that is largely unaffected by viral genetic diversity in the envelope glycoprotein or resistance to other antiretroviral drug classes.
This compound (CADA) is a small molecule that represents a novel class of HIV-1 entry inhibitors. Its primary mode of action is the specific down-modulation of the CD4 receptor on the surface of target immune cells, such as T-lymphocytes and macrophages.[1] By reducing the density of this primary receptor for HIV-1, CADA effectively prevents the initial attachment of the virus, a critical step in the viral life cycle. This mechanism is distinct from that of other antiretroviral drugs that target viral enzymes like reverse transcriptase or protease.
Broad Antiviral Activity Across HIV-1 Subtypes and Co-receptor Tropisms
Experimental data demonstrates that CADA exhibits consistent antiviral activity against a diverse panel of HIV-1 isolates. This includes laboratory-adapted strains and a wide range of clinical isolates.[2] CADA has been shown to be active against HIV-1 subtypes A, B, C, D, F, G, H, AE, and O.[3][4] This broad activity is a significant advantage, as the genetic diversity of HIV-1, particularly in the envelope glycoprotein (gp120), can limit the efficacy of many entry inhibitors that directly target viral proteins.
Furthermore, CADA's effectiveness is independent of the co-receptor tropism of the virus. It potently inhibits HIV-1 strains that use either the CCR5 co-receptor (R5-tropic), the CXCR4 co-receptor (X4-tropic), or both (R5/X4 dual-tropic).[2]
Efficacy Against Drug-Resistant HIV-1 Strains
A key feature of CADA is its activity against HIV-1 strains that have developed resistance to other classes of antiretroviral drugs. Due to its unique cellular target, CADA's efficacy is not compromised by mutations that confer resistance to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), or protease inhibitors (PIs). This makes CADA a promising candidate for use in salvage therapy regimens for patients harboring multidrug-resistant HIV-1.
Quantitative Analysis of Antiviral Activity
| Parameter | Cell Line/System | Value | Reference |
| EC50 (HIV-1) | MT-4 cells | 0.7 µg/mL | [3] |
| IC50 (CD4 down-modulation) | Jurkat T-cells | 0.41 µM | [1] |
| IC50 (CD4 down-modulation) | PBMCs | 0.94 µM | [1] |
Mechanism of Action and Resistance
CADA's mechanism of action involves the specific down-modulation of the CD4 receptor, thereby inhibiting viral entry.
Caption: Mechanism of CADA-mediated HIV-1 entry inhibition.
Resistance to CADA has been observed in laboratory settings through prolonged exposure of the virus to the compound. A CADA-resistant HIV-1 NL4.3 strain was found to have mutations in the viral envelope glycoprotein gp120. These mutations likely allow the virus to bind to cells with lower CD4 receptor density, thus overcoming the effect of CADA-induced CD4 down-modulation.
Experimental Protocols
Antiviral Activity Assay (p24 Antigen-Based)
The antiviral activity of CADA is commonly assessed by measuring the inhibition of viral replication in cell culture. A widely used method is the p24 antigen capture ELISA, which quantifies the amount of the viral core protein p24 in the culture supernatant.
Caption: General workflow for determining the anti-HIV-1 activity of CADA.
Detailed Methodology:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) for 2-3 days. Alternatively, a susceptible T-cell line like MT-4 can be used.
-
Compound Dilution: CADA is serially diluted in culture medium to obtain a range of concentrations.
-
Treatment and Infection: Cells are pre-treated with the different concentrations of CADA for a short period before being infected with a standardized amount of the HIV-1 strain of interest.
-
Culture: The infected cells are cultured for a period of 4 to 8 days, with fresh medium and compound being added as needed.
-
p24 Antigen Quantification: At the end of the culture period, the supernatant is harvested, and the concentration of p24 antigen is determined using a commercial ELISA kit.
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each CADA concentration relative to the untreated virus control. The IC50 value is then determined by non-linear regression analysis.
Conclusion
This compound (CADA) is a promising anti-HIV-1 agent with a broad and potent activity against a wide range of viral strains, including those resistant to currently approved drugs. Its unique mechanism of targeting a host cellular factor, the CD4 receptor, provides a high barrier to the development of cross-resistance. While the emergence of resistance through mutations in the viral envelope is possible, CADA's consistent performance across different HIV-1 subtypes and its synergistic potential with other antiretrovirals make it a valuable candidate for further development in the fight against HIV/AIDS. Further studies providing detailed quantitative data on its activity against a larger panel of contemporary clinical isolates are warranted to fully delineate its clinical potential.
References
- 1. In vitro inhibition of human immunodeficiency virus (HIV) type 1 replication by C2 symmetry-based HIV protease inhibitors as single agents or in combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CADA, a novel CD4-targeted HIV inhibitor, is synergistic with various anti-HIV drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CADA, a potential anti-HIV microbicide that specifically targets the cellular CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Evaluation of the Therapeutic Index of Cyclotriazadisulfonamide (CADA) and its Analogs as Novel Anti-HIV Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cyclotriazadisulfonamide (CADA) and its analogs, focusing on their potential as therapeutic agents. The evaluation centers on the therapeutic index, a critical measure of a drug's safety and efficacy. CADA has emerged as a novel class of anti-HIV compounds with a unique mechanism of action.[1][2] This document synthesizes available experimental data to compare the anti-viral potency of these compounds against their cytotoxic and immunosuppressive effects, offering a comprehensive overview for drug development professionals.
Introduction to this compound (CADA)
This compound, commonly referred to as CADA, is a synthetic macrocycle identified as a potent inhibitor of Human Immunodeficiency Virus (HIV).[3] Unlike many anti-retroviral drugs that target viral enzymes, CADA targets a cellular protein, the CD4 receptor, which is the primary entry point for HIV into T-cells.[1][2] Its mechanism involves the specific downregulation of CD4 receptor expression on the cell surface, thereby preventing viral entry.[3][4] This unique mode of action makes CADA and its analogs promising candidates for HIV therapy, particularly against drug-resistant viral strains.[1]
The therapeutic index (TI) is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI is preferable as it indicates a wider window between the effective and toxic doses. While formal in vivo TI studies for CADA are not extensively published, this guide evaluates its therapeutic potential by comparing in vitro efficacy (anti-HIV activity) with concentrations that induce cytotoxicity or unwanted immunosuppressive effects.
Data Presentation: Efficacy and Toxicity
The following tables summarize the quantitative data on the biological activity and cytotoxicity of CADA and its key analogs.
Table 1: Anti-HIV and CD4 Down-Modulating Activity of CADA
| Cell Line | Assay Type | Measurement | Value | Citation |
| MT-4 | HIV-1 Infection | EC₅₀ | 0.7 µg/mL | [4] |
| MT-4 | SIV Infection | EC₅₀ | 1.2 µg/mL | [4] |
| MO-DC | CD4 Down-Modulation | EC₅₀ | 0.4 µg/mL | [4] |
| T-cells | Substrate Inhibition | IC₅₀ | 0.2–2 µM | [4] |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response is reduced by half.
Table 2: Comparative Potency of CADA Analogs for CD4 Down-Modulation
Over 50 analogs of CADA have been synthesized to explore structure-activity relationships (SAR).[1][5] Potency is directly correlated with the ability to down-modulate the CD4 receptor.[5]
| Compound | CD4 Down-Modulation in CHO·CD4-YFP cells (IC₅₀) | Key Structural Feature | Citation |
| CADA | ~200-400 nM (estimated from µg/mL) | Benzyl tail group | [4][5] |
| VGD020 | 46 nM | Unsymmetrical sidearms | [6] |
| VGD029 | 730 nM | Fluorescent analogue | [6] |
This table highlights VGD020 as the most potent analog discovered to date, demonstrating a significant improvement in efficacy over the parent compound CADA.[6]
Table 3: Cytotoxicity and Immunosuppressive Profile of CADA
While CADA's primary effect is on the CD4 receptor, at higher concentrations, it exhibits immunosuppressive activities and eventual cytotoxicity.
| Assay / Cell Type | Effect | Concentration | Citation | | :--- | :--- | :--- |[3] | | Mixed Lymphocyte Reaction | Inhibition of lymphocyte proliferation | Low cellular toxicity observed |[3] | | Stimulated PBMCs | Inhibition of cell-mediated lympholysis | 53% inhibition at 10 µM |[3] | | Stimulated PBMCs | Inhibition of cell-mediated lympholysis | 77% inhibition at 50 µM |[3] |
These findings suggest a therapeutic window exists where CADA is effective against HIV at sub-micromolar concentrations with minimal cytotoxicity, but dose-dependent immunosuppression may be a concern at higher concentrations.[3]
Mechanism of Action
CADA exerts its effect through a novel mechanism, targeting the biogenesis of the CD4 protein. It acts as an inhibitor of the Sec61 translocon, a protein complex that mediates the translocation of newly synthesized proteins into the endoplasmic reticulum (ER).[4] CADA specifically interferes with the co-translational translocation of proteins that have a particular signal peptide signature, such as CD4 and the T-cell receptor 4-1BB.[3][4] This selective inhibition prevents these proteins from reaching the cell surface, effectively reducing their expression without altering the expression of most other cellular receptors.[1]
Caption: Mechanism of CADA-mediated CD4 down-modulation.
Experimental Protocols
The data presented in this guide are derived from several key in vitro assays. The methodologies are summarized below.
1. Anti-HIV Cytoprotection Assay
-
Objective: To determine the concentration of the compound required to protect cells from HIV-induced death.
-
Methodology:
-
MT-4 T-cell line is seeded in 96-well plates.
-
Cells are exposed to a range of concentrations of the test compound (e.g., CADA).
-
A standard inoculum of HIV-1 is added to the wells.
-
The plates are incubated for several days to allow for viral replication and subsequent cell death in unprotected wells.
-
Cell viability is measured using a metabolic assay, such as the MTS-PES assay, which quantifies the metabolic activity of living cells.
-
The EC₅₀ is calculated as the concentration of the compound that results in 50% protection of cells from virus-induced death.
-
2. CD4 Expression Assay (Flow Cytometry)
-
Objective: To quantify the expression of CD4 receptors on the surface of cells after treatment with the compound.
-
Methodology:
-
CD4-expressing cells (e.g., T-cells, MO-DCs) are cultured and treated with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Cells are harvested and washed.
-
A fluorescently-labeled monoclonal antibody specific for the CD4 receptor is added to the cells.
-
After incubation, unbound antibody is washed away.
-
The fluorescence intensity of individual cells is measured using a flow cytometer.
-
The reduction in mean fluorescence intensity compared to untreated control cells indicates the degree of CD4 down-modulation. The IC₅₀ is the concentration that causes a 50% reduction in CD4 expression.
-
3. Cytotoxicity Assay (MTS-PES)
-
Objective: To measure the direct toxic effects of the compound on cells in the absence of a virus.
-
Methodology:
-
Cells are seeded in 96-well plates and treated with a range of compound concentrations.
-
Plates are incubated for a period equivalent to the anti-HIV assays.
-
The MTS-PES reagent is added to the wells. This reagent is converted by metabolically active (living) cells into a colored formazan product.
-
The absorbance of the colored product is measured, which is directly proportional to the number of viable cells.
-
The CC₅₀ (50% cytotoxic concentration) is calculated as the compound concentration that reduces cell viability by 50%.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cyclotriazadisulfonamides: promising new CD4-targeted anti-HIV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule this compound Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and structure-activity relationship studies of CD4 down-modulating this compound (CADA) analogues [pubmed.ncbi.nlm.nih.gov]
- 6. Unsymmetrical this compound (CADA) compounds as human CD4 receptor down-modulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Cyclotriazadisulfonamide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Cyclotriazadisulfonamide, a compound recognized for its potential in HIV research, requires meticulous disposal procedures due to its inherent hazards.[1] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Adherence to safety protocols is crucial to mitigate risks during handling and disposal.
Key Hazard Information:
| Hazard Statement | GHS Classification | Precautionary Code |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | H302 |
| Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | H410 |
Source: DC Chemicals Safety Data Sheet[2]
Before initiating any disposal procedures, it is mandatory to wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[2] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[2]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[2] The following steps outline the process for preparing and managing the waste onsite prior to collection by a licensed hazardous waste contractor.
-
Segregation and Labeling:
-
Isolate waste this compound, including any contaminated materials (e.g., gloves, weighing paper, empty containers), from other laboratory waste streams.
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should prominently display "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., harmful, environmental hazard).
-
-
Waste Accumulation:
-
Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the container remains tightly sealed to prevent any release into the environment.[2]
-
-
Documentation:
-
Maintain a detailed log of the accumulated waste, including the quantity and date of addition. This documentation is crucial for regulatory compliance and for the waste disposal vendor.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
The EHS department will coordinate with a licensed and approved environmental management vendor for the transportation and ultimate disposal of the chemical waste, likely through incineration.[3]
-
-
Emergency Preparedness:
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. All procedures must comply with local, state, and federal regulations.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
